A 80426 mesylate
Description
Properties
IUPAC Name |
2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2.CH4O3S/c1-24(13-11-17-9-10-18-12-14-26-23(18)15-17)16-19-5-3-7-21-20(19)6-4-8-22(21)25-2;1-5(2,3)4/h4,6,8-10,12,14-15,19H,3,5,7,11,13,16H2,1-2H3;1H3,(H,2,3,4)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQPEIGWZATOHW-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC2=C(C=C1)C=CO2)C[C@@H]3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152148-64-6 | |
| Record name | 6-Benzofuranethanamine, N-methyl-N-[(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)methyl]-, (R)-, methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152148-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of A-80426 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-80426 mesylate is a potent and selective dual-action pharmacological agent. It functions as both a competitive antagonist of α2-adrenergic receptors and an inhibitor of the serotonin transporter (SERT). This dual mechanism suggests potential therapeutic applications in conditions where modulation of both noradrenergic and serotonergic systems is beneficial, such as depression. This technical guide provides a comprehensive overview of the mechanism of action of A-80426 mesylate, including its molecular targets, signaling pathways, and quantitative pharmacological profile. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are also presented to facilitate further research and development.
Core Mechanism of Action
A-80426 mesylate exerts its pharmacological effects through two primary molecular targets:
-
α2-Adrenergic Receptors: A-80426 is a potent and selective antagonist of α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that are typically located presynaptically on noradrenergic neurons. Their activation by norepinephrine inhibits further release of the neurotransmitter, thus forming a negative feedback loop. By blocking these receptors, A-80426 disinhibits norepinephrine release, leading to increased synaptic concentrations of norepinephrine. There are three main subtypes of α2-adrenoceptors: α2A, α2B, and α2C.
-
Serotonin Transporter (SERT): A-80426 also functions as a potent inhibitor of the serotonin transporter (SERT). SERT is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its action. Inhibition of SERT by A-80426 leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.
This dual action of increasing both norepinephrine and serotonin levels in the synapse is a characteristic of some antidepressant medications.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for the interaction of A-80426 mesylate with its molecular targets.
| Parameter | Target | Value | Species/System | Reference |
| IC50 | Synaptosomal Serotonin (5-HT) Uptake | 13 nM | Not Specified | [1] |
| Ki | [3H]-paroxetine binding to 5-HT uptake sites | 3.8 nM | Not Specified | [1] |
| Ki | [3H]-rauwolscine binding to α2-adrenoceptors | 2.0 nM | Not Specified | [1] |
| pEC30 | α2-adrenoceptor blockade (electrically stimulated) | 7.4 - 7.5 | Rat vas deferens and atria | [1] |
| ED50 | Reduction of p-chloroamphetamine (PCA)-induced hyperactivity (acute) | 13 µmol/kg, p.o. | Rat | [1] |
| ED50 | Reduction of p-chloroamphetamine (PCA)-induced hyperactivity (chronic, 14 days) | 4.1 µmol/kg, p.o. | Rat | [1] |
Signaling Pathways
α2-Adrenoceptor Antagonism
As an antagonist, A-80426 mesylate blocks the canonical signaling pathway of α2-adrenergic receptors. When activated by an agonist like norepinephrine, the α2-adrenoceptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By preventing agonist binding, A-80426 mesylate prevents this signaling cascade, leading to a disinhibition of norepinephrine release from the presynaptic terminal.
Serotonin Reuptake Inhibition
A-80426 mesylate binds to the serotonin transporter (SERT) and blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence and higher concentration of serotonin in the synapse, thereby enhancing its effects on postsynaptic serotonin receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of A-80426 mesylate. These protocols are based on standard pharmacological assays and are representative of the methods likely used in the original characterization of the compound.
α2-Adrenoceptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of A-80426 mesylate for α2-adrenergic receptors.
Materials:
-
Membrane preparation from a tissue or cell line expressing α2-adrenoceptors (e.g., rat cerebral cortex).
-
Radioligand: [3H]-rauwolscine (a selective α2-adrenoceptor antagonist).
-
A-80426 mesylate stock solution.
-
Non-specific binding control: A high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., yohimbine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of A-80426 mesylate.
-
In a reaction tube, add the membrane preparation, [3H]-rauwolscine at a concentration near its Kd, and either buffer (for total binding), a competing concentration of A-80426 mesylate, or the non-specific binding control.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of A-80426 mesylate from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Synaptosomal Serotonin (5-HT) Uptake Assay
This assay measures the ability of A-80426 mesylate to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals.
Materials:
-
Synaptosome preparation from a brain region rich in serotonin terminals (e.g., rat striatum or cortex).
-
Radiolabeled serotonin: [3H]-5-HT.
-
A-80426 mesylate stock solution.
-
Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of A-80426 mesylate.
-
Pre-incubate the synaptosome preparation with the different concentrations of A-80426 mesylate or vehicle control.
-
Initiate the uptake by adding [3H]-5-HT at a concentration near its Km.
-
Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the non-specific uptake in parallel incubations performed at 4°C or in the presence of a high concentration of a known potent serotonin reuptake inhibitor (e.g., fluoxetine).
-
Calculate the specific uptake and determine the IC50 value of A-80426 mesylate.
Conclusion
A-80426 mesylate is a dual-acting compound with potent antagonist activity at α2-adrenergic receptors and inhibitory activity at the serotonin transporter. This unique pharmacological profile suggests its potential as a therapeutic agent for disorders that may benefit from the enhancement of both noradrenergic and serotonergic neurotransmission. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of A-80426 mesylate.
References
A-80426 Mesylate: A Technical Guide to a Selective α2-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist that has garnered interest for its potential therapeutic applications, particularly in the realm of antidepressants. This technical guide provides an in-depth overview of A-80426 mesylate, focusing on its pharmacological profile, the experimental methodologies used for its characterization, and the underlying signaling pathways of its target. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Pharmacological Data
The following tables summarize the key quantitative data for A-80426 mesylate, highlighting its affinity for the α2-adrenoceptor and its activity at the serotonin transporter.
Table 1: Receptor and Transporter Binding Affinity of A-80426 Mesylate
| Target | Radioligand | Preparation | Ki (nM) |
| α2-Adrenoceptor | [3H]-Rauwolscine | - | 2.0 |
| Serotonin Transporter | [3H]-Paroxetine | - | 3.8 |
Table 2: Functional Activity of A-80426 Mesylate
| Assay | Preparation | Parameter | Value |
| Synaptosomal Serotonin (5-HT) Uptake | - | IC50 (nM) | 13 |
| α2-Adrenoceptor Functional Antagonism | Electrically Stimulated Rat Vas Deferens & Atria | pEC30 | 7.4 - 7.5 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of A-80426 mesylate, it is crucial to visualize the signaling cascade it modulates and the experimental workflow for its characterization.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key experiments used to characterize A-80426 mesylate. Specific parameters for A-80426 mesylate may vary and should be optimized.
α2-Adrenoceptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for α2-adrenoceptors using a radiolabeled antagonist.
-
Materials:
-
Test Compound: A-80426 mesylate
-
Radioligand: [3H]-Rauwolscine (a selective α2-adrenoceptor antagonist)
-
Tissue Preparation: Rat brain cortex homogenates or cells expressing α2-adrenoceptors
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM Phentolamine or another suitable α-adrenergic antagonist
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Rauwolscine (typically at its Kd concentration), and varying concentrations of A-80426 mesylate. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the A-80426 mesylate concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional α2-Adrenoceptor Antagonism in Rat Vas Deferens
This ex vivo assay assesses the functional antagonist activity of a compound by measuring its ability to reverse the inhibitory effect of an α2-adrenoceptor agonist on neurotransmitter release.
-
Materials:
-
Test Compound: A-80426 mesylate
-
Agonist: Clonidine or another selective α2-adrenoceptor agonist
-
Tissue: Male rat vas deferens
-
Physiological Salt Solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2
-
Organ bath with stimulating electrodes and an isometric force transducer
-
Data acquisition system
-
-
Procedure:
-
Tissue Preparation: Dissect the vas deferens from a male rat and mount it in an organ bath containing physiological salt solution maintained at 37°C and aerated.
-
Stimulation: Electrically stimulate the tissue with parameters that elicit reproducible twitch contractions (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).
-
Agonist Response: Once stable contractions are achieved, add cumulative concentrations of the α2-adrenoceptor agonist (e.g., clonidine) to establish a concentration-response curve for the inhibition of the twitch response.
-
Antagonist Incubation: Wash out the agonist and allow the tissue to recover. Then, incubate the tissue with a fixed concentration of A-80426 mesylate for a predetermined period (e.g., 30-60 minutes).
-
Antagonism Assessment: In the continued presence of A-80426 mesylate, re-establish the concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of A-80426 mesylate. A rightward shift in the curve indicates competitive antagonism. Calculate the dose-ratio and construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.
-
Synaptosomal Serotonin (5-HT) Uptake Assay
This in vitro assay measures the ability of a compound to inhibit the reuptake of serotonin into nerve terminals.
-
Materials:
-
Test Compound: A-80426 mesylate
-
Radiolabeled Substrate: [3H]-Serotonin (5-HT)
-
Tissue Preparation: Rat brain synaptosomes (e.g., from the cortex or striatum)
-
Uptake Buffer: Krebs-Ringer buffer
-
Inhibitor Control: A known selective serotonin reuptake inhibitor (SSRI) like fluoxetine.
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from the desired brain region by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of A-80426 mesylate or the inhibitor control at 37°C for a short period (e.g., 10-15 minutes).
-
Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [3H]-5-HT to the synaptosome suspension.
-
Incubation: Allow the uptake to proceed for a short, defined time (e.g., 5 minutes) at 37°C.
-
Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular [3H]-5-HT.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of [3H]-5-HT uptake at each concentration of A-80426 mesylate. Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.
-
Conclusion
A-80426 mesylate is a valuable pharmacological tool for studying the roles of α2-adrenoceptors and the serotonin transporter. Its dual activity makes it an interesting candidate for further investigation in the context of neuropsychiatric disorders. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound. Further research is warranted to determine its selectivity profile across the α2-adrenoceptor subtypes (α2A, α2B, and α2C) to better understand its specific in vivo effects.
A-80426 Mesylate: A Technical Guide on its Serotonin Uptake Inhibition Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the serotonin uptake inhibition properties of A-80426 mesylate, a potent α2-adrenoceptor antagonist with significant effects on the serotonin transporter (SERT). This document collates available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and development.
Core Mechanism of Action: Serotonin Reuptake Inhibition
A-80426 mesylate has been identified as a potent inhibitor of synaptosomal serotonin (5-HT) uptake and exhibits high affinity for the 5-HT uptake site.[1] Its mechanism of action in this regard is centered on its ability to block the serotonin transporter, a key protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting this process, A-80426 mesylate increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. This property is the basis for its putative antidepressant-like effects.[1]
Quantitative Analysis of Binding Affinity and Uptake Inhibition
| Target | Parameter | Value (nM) | Reference |
| Serotonin Transporter (SERT) | IC50 (Synaptosomal 5-HT Uptake) | 13 | [1] |
| Serotonin Transporter (SERT) | Ki ([3H]-paroxetine binding) | 3.8 | [1] |
| α2-Adrenoceptors | Ki ([3H]-rauwolscine binding) | 2.0 | [1] |
| Norepinephrine Transporter (NET) | Ki | Data Not Available | |
| Dopamine Transporter (DAT) | Ki | Data Not Available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific parameters such as incubation times, temperatures, and buffer compositions may vary and should be optimized for the specific experimental conditions. The details from the primary study by Hancock et al. (1995) are not fully available.
I. Competitive Radioligand Binding Assay for Serotonin Transporter (SERT)
Objective: To determine the binding affinity (Ki) of A-80426 mesylate for the serotonin transporter.
Materials:
-
Membrane preparation from cells expressing SERT or from brain tissue rich in SERT (e.g., cortex).
-
Radioligand: [3H]-paroxetine.
-
Test compound: A-80426 mesylate.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of A-80426 mesylate in assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]-paroxetine, and varying concentrations of A-80426 mesylate or vehicle. For non-specific binding determination, incubate the membrane preparation and radioligand with a saturating concentration of a known SERT inhibitor.
-
Equilibration: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the A-80426 mesylate concentration.
-
Determine the IC50 value (the concentration of A-80426 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Synaptosomal Serotonin (5-HT) Uptake Assay
Objective: To determine the functional inhibitory potency (IC50) of A-80426 mesylate on serotonin uptake.
Materials:
-
Fresh or frozen brain tissue (e.g., cortex, hippocampus).
-
Sucrose buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer buffer.
-
Radiolabeled serotonin: [3H]-5-HT.
-
Test compound: A-80426 mesylate.
-
Uptake inhibitors for control (e.g., fluoxetine).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of A-80426 mesylate or vehicle at 37°C for a short period.
-
Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [3H]-5-HT to each aliquot.
-
Uptake Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-5-HT.
-
Quantification: Measure the radioactivity retained on the filters, which represents the amount of [3H]-5-HT taken up by the synaptosomes, using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the uptake in the presence of a known SERT inhibitor (non-specific uptake) from the total uptake.
-
Calculate the percentage of inhibition of specific uptake for each concentration of A-80426 mesylate.
-
Plot the percentage of inhibition against the logarithm of the A-80426 mesylate concentration and determine the IC50 value using non-linear regression.
-
Conclusion
A-80426 mesylate is a potent inhibitor of the serotonin transporter, with a high binding affinity for the 5-HT uptake site. Its dual action as a SERT inhibitor and an α2-adrenoceptor antagonist makes it a compound of significant interest for its potential therapeutic applications, particularly in the context of depression. Further research to elucidate its binding and functional activity at other monoamine transporters, such as NET and DAT, would provide a more complete pharmacological profile and aid in the development of more selective and effective therapeutic agents.
References
In Vitro Characterization of A-80426 Mesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of A-80426 mesylate, a potent α2-adrenoceptor antagonist and serotonin (5-HT) uptake inhibitor. The information is compiled from publicly available data and is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug discovery.
Core Pharmacological Data
A-80426 mesylate exhibits high affinity for both α2-adrenergic receptors and the serotonin transporter (SERT). The following tables summarize the key quantitative data from in vitro studies.
Table 1: Receptor Binding Affinities (Ki)
| Target | Radioligand | Tissue/System | Ki (nM) |
| α2-Adrenoceptor | [3H]-Rauwolscine | - | 2.0 |
| Serotonin Transporter (SERT) | [3H]-Paroxetine | - | 3.8 |
Table 2: Functional Inhibitory Potency (IC50)
| Target/Assay | System | IC50 (nM) |
| Synaptosomal Serotonin (5-HT) Uptake | - | 13 |
Experimental Protocols
While the full, detailed experimental protocols from the primary literature by Hancock et al. (1995) and Giardina et al. (1995) could not be accessed for this guide, the following sections provide generalized methodologies for the key experiments typically used to characterize compounds like A-80426 mesylate. These protocols are based on standard pharmacological assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of A-80426 mesylate for α2-adrenoceptors and the serotonin transporter.
Generalized Protocol:
-
Membrane Preparation:
-
Homogenize appropriate tissue (e.g., rat cerebral cortex for α2-adrenoceptors, human platelet membranes for SERT) in ice-cold buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, combine the prepared membranes, a specific radioligand ([3H]-Rauwolscine for α2-adrenoceptors or [3H]-Paroxetine for SERT) at a concentration near its Kd, and varying concentrations of A-80426 mesylate.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a known, non-radiolabeled ligand (e.g., phentolamine for α2-adrenoceptors, imipramine for SERT).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the A-80426 mesylate concentration.
-
Determine the IC50 value (the concentration of A-80426 mesylate that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Serotonin (5-HT) Uptake Assay
Objective: To determine the functional potency (IC50) of A-80426 mesylate in inhibiting the reuptake of serotonin into presynaptic nerve terminals.
Generalized Protocol:
-
Synaptosome Preparation:
-
Isolate synaptosomes from a relevant brain region (e.g., rat hypothalamus or cortex) by differential centrifugation of brain homogenates.
-
Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Henseleit buffer).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of A-80426 mesylate or vehicle at 37°C.
-
Initiate the uptake reaction by adding a low concentration of radiolabeled serotonin ([3H]-5-HT).
-
To determine non-specific uptake, run a parallel set of experiments at 4°C or in the presence of a known potent serotonin uptake inhibitor (e.g., fluoxetine).
-
After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the A-80426 mesylate concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Mechanisms of Action
A-80426 mesylate's pharmacological effects are mediated through its interaction with two key molecular targets: the α2-adrenoceptor and the serotonin transporter (SERT).
α2-Adrenoceptor Antagonism
Presynaptic α2-adrenoceptors are G protein-coupled receptors (GPCRs) that act as autoreceptors, providing negative feedback on norepinephrine release. By antagonizing these receptors, A-80426 mesylate disinhibits the neuron, leading to an increase in the release of norepinephrine into the synaptic cleft.
Caption: A-80426 mesylate blocks presynaptic α2-adrenoceptors, preventing negative feedback and increasing norepinephrine release.
Serotonin Transporter (SERT) Inhibition
The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. A-80426 mesylate acts as an inhibitor of SERT, leading to a prolonged presence of serotonin in the synapse and enhanced serotonergic neurotransmission.
Caption: A-80426 mesylate inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels and postsynaptic receptor activation.
A-804598 Mesylate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-804598 is a potent, selective, and competitive antagonist of the P2X7 receptor (P2X7R), a key player in neuroinflammation and a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2][3][4][5] This guide provides an in-depth overview of A-804598, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates. The information presented herein is intended to support researchers in utilizing A-804598 as a critical tool to investigate the role of the P2X7 receptor in the central nervous system (CNS).
Mechanism of Action
A-804598 is a structurally novel, competitive antagonist with high affinity for human, rat, and mouse P2X7 receptors.[1][2][3] The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells within the CNS, such as microglia.[6] Under pathological conditions where high concentrations of extracellular ATP are present, such as in instances of cellular stress or injury, the P2X7 receptor is activated.[7] This activation leads to the formation of a non-selective cation channel, resulting in an influx of Ca2+ and Na+ and an efflux of K+.[8][9]
Prolonged activation of the P2X7 receptor can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da, a phenomenon that can be measured using dyes like YO-PRO-1.[2][10][11] A-804598 competitively binds to the P2X7 receptor, effectively blocking these downstream events, including ion flux and pore formation.[2][3] A critical consequence of P2X7R activation is the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[7][12][13] This multi-protein complex is responsible for the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18.[6][7] By antagonizing the P2X7 receptor, A-804598 inhibits the activation of the NLRP3 inflammasome and the subsequent release of these potent inflammatory cytokines, thereby mitigating neuroinflammatory processes.[14][15]
Quantitative Data
The following tables summarize the key quantitative parameters of A-804598, demonstrating its potency and selectivity across different species and experimental assays.
Table 1: In Vitro Potency of A-804598 (IC50 Values)
| Species | Assay | IC50 (nM) | Reference |
| Human | P2X7 Receptor Antagonism | 11 | [1][2][3][5] |
| Rat | P2X7 Receptor Antagonism | 10 | [1][2][3][5] |
| Mouse | P2X7 Receptor Antagonism | 9 | [1][2][3][5] |
| Human | IL-1β Release (THP-1 cells) | 8.5 | [1][3] |
| Human | Yo-Pro Uptake (THP-1 cells) | 8.1 | [1][3] |
Table 2: Binding Affinity of A-804598
| Receptor | Radioligand | Cell Line | Binding Parameter | Value (nM) | Reference |
| Rat P2X7 | [3H]A-804598 | 1321N1 cells | Kd | 2.4 | [2] |
| Rat P2X7 | [3H]A-804598 | 1321N1 cells | Ki app | 2.4 | [4] |
Experimental Protocols
This section provides detailed methodologies for key in vivo and in vitro experiments to assess the effects of A-804598 on P2X7R-mediated neuroinflammation.
In Vivo Neuroinflammation Model: Chronic Ethanol and High-Fat Diet
This protocol describes the use of A-804598 in a mouse model of chronic neuroinflammation induced by a combination of ethanol and a high-fat diet.[14][16]
-
Animal Model: Age-matched (8-10 weeks) male C57BL/6J mice.
-
Housing: Single-housed during all procedures.
-
Diet and Ethanol Administration (Hybrid Model):
-
Mice are fed a Western high-fat diet.
-
Chronic ethanol exposure is achieved via intragastric infusion.
-
-
A-804598 Administration:
-
Dose: 30 mg/kg.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Administered during the neuroinflammation induction period.
-
-
Experimental Readouts:
-
Neuroinflammation Markers (Hippocampus):
-
Glial Cell Activation (Immunohistochemistry): Assess changes in microglia and astrocyte morphology and marker expression.
-
-
Workflow Diagram:
In Vitro IL-1β Release Assay
This protocol outlines a standard in vitro method to quantify the inhibitory effect of A-804598 on IL-1β release from monocytic cells.
[17]
-
Cell Line: Human monocytic cell line (e.g., THP-1).
-
Materials:
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
P2X7R agonist (e.g., ATP or BzATP).
-
A-804598.
-
Phosphate-buffered saline (PBS).
-
ELISA kit for human IL-1β.
-
Procedure:
-
Cell Culture and Priming: Culture THP-1 cells to the desired density. Differentiate into a macrophage-like phenotype with Phorbol 12-myristate 13-acetate (PMA) if required. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
[17] 2. Antagonist Treatment: Wash the cells with PBS to remove the LPS-containing medium. Pre-incubate the cells with varying concentrations of A-804598 for 30-60 minutes.
[17] 3. Agonist Stimulation: Stimulate the cells with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.
[17] 4. Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.
[17] 5. Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit.
[17]* Workflow Diagram:
In vitro IL-1β release assay workflow.
In Vitro Yo-Pro-1 Uptake Assay for Pore Formation
This assay measures the formation of the large-conductance pore associated with sustained P2X7R activation.
[2]
-
Cell Line: Differentiated THP-1 cells or other cells endogenously expressing the P2X7 receptor.
-
Materials:
-
P2X7R agonist (e.g., BzATP).
-
A-804598.
-
YO-PRO-1 iodide staining solution.
-
96-well microplate.
-
Microplate reader with fluorescence detection.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Incubation: Incubate cells with varying concentrations of A-804598.
-
Agonist and Dye Addition: Add the P2X7R agonist (e.g., 300 µM BzATP) and YO-PRO-1 staining solution to the wells.
[11] 4. Fluorescence Measurement: Immediately measure the fluorescence signal using a microplate reader. The increase in fluorescence corresponds to the uptake of YO-PRO-1 through the P2X7R pore.
[2]* Logical Relationship Diagram:
Logical flow of the YO-PRO-1 uptake assay.
Signaling Pathways
A-804598 exerts its anti-neuroinflammatory effects by blocking the P2X7 receptor-mediated signaling cascade. The diagram below illustrates the key steps in this pathway, from extracellular ATP binding to the release of pro-inflammatory cytokines.
References
- 1. "Mechanism Of P2x7r Mediated Nlrp3 Inflammasome Activation " by Aliza Fatema [digitalcommons.wayne.edu]
- 2. web-api.polscientific.com [web-api.polscientific.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A 804598 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. A-804598 | P2X Receptor | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetically determined P2X7 receptor pore formation regulates variability in chronic pain sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The P2X7 receptor directly interacts with the NLRP3 inflammasome scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]
- 14. P2X7 Receptor Antagonist A804598 Inhibits Inflammation in Brain and Liver in C57BL/6J Mice Exposed to Chronic Ethanol and High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. P2X7 Receptor Antagonist A804598 Inhibits Inflammation in Brain and Liver in C57BL/6J Mice Exposed to Chronic Ethanol and High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The P2X7 Receptor Antagonist A 80426 Mesylate: A Potential Novel Therapeutic for Major Depressive Disorder
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction: The P2X7 Receptor as a Target for Antidepressants
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system (CNS).[1][2] Its activation by high concentrations of extracellular ATP, a danger signal released during cellular stress and injury, triggers a cascade of downstream events, including the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3][4] A growing body of research has linked chronic neuroinflammation to the pathophysiology of depression.[1][2] Blockade of the P2X7R has been shown to produce antidepressant-like effects in various animal models of depression, suggesting that P2X7R antagonists could represent a new class of antidepressant medications with a novel mechanism of action.[1][2]
Mechanism of Action: P2X7R Signaling in Depression
Stress, a major risk factor for depression, can lead to excessive glutamate release in the brain, which in turn stimulates the release of ATP from astrocytes.[3] This surge in extracellular ATP activates P2X7 receptors on microglia, initiating a pro-inflammatory cascade through the activation of the NLRP3 inflammasome.[2][3] This signaling pathway is a critical component of the neuroinflammatory hypothesis of depression.
The P2X7R-NLRP3 Inflammasome-IL-1β Pathway
The activation of the P2X7R by ATP leads to potassium efflux, a key step in the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[2] The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1.[3] Caspase-1, in turn, cleaves pro-IL-1β into its mature, biologically active form, which is then released from the microglia.[3] Elevated levels of IL-1β in the brain are associated with the behavioral and neurochemical changes observed in depression.[3]
P2X7R signaling pathway in depression.
Preclinical Evidence for Antidepressant Effects of P2X7R Antagonists
While specific data for this compound is pending, numerous preclinical studies have demonstrated the antidepressant-like effects of other selective P2X7R antagonists in rodent models of depression. These studies provide a strong rationale for investigating this compound in similar paradigms.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from studies on representative P2X7R antagonists. This data illustrates the potency of these compounds and their efficacy in behavioral models relevant to depression.
Table 1: In Vitro Potency of Selected P2X7R Antagonists
| Compound | Species | Assay | IC50 (nM) | Reference |
| A-804598 | Human | P2X7R Antagonism | 11 | [5] |
| A-804598 | Rat | P2X7R Antagonism | 10 | [5] |
| A-804598 | Mouse | P2X7R Antagonism | 9 | [5] |
| JNJ-47965567 | Human | BzATP-induced IL-1β release | 25.12 | [6] |
| JNJ-47965567 | Rat | P2X7R Antagonism (pKi) | 8.7 | [5] |
| AZ10606120 | Human | P2X7R Antagonism | ~10 | [5] |
| AZ10606120 | Rat | P2X7R Antagonism | ~10 | [5] |
Table 2: Efficacy of P2X7R Antagonists in Preclinical Models of Depression
| Compound | Animal Model | Behavioral Test | Dose (mg/kg) | Effect | Reference |
| A-804598 | Flinders Sensitive Line (FSL) Rats | Forced Swim Test | 30 | Reduced immobility time | [7][8] |
| Brilliant Blue G (BBG) | Lipopolysaccharide (LPS) induced anhedonia | Sucrose Preference Test | 50 | Attenuated anhedonia | [1] |
| Brilliant Blue G (BBG) | Tail Suspension Test | Tail Suspension Test | 50 | Decreased immobility time | [1] |
| A-438079 | Chronic Unpredictable Mild Stress (CUMS) | Not Specified | Not Specified | Attenuation of depressive-like behaviors | [9] |
Experimental Protocols for Key Behavioral Assays
The following are detailed methodologies for key behavioral experiments used to assess antidepressant-like activity in rodents. These protocols can serve as a foundation for designing studies to evaluate this compound.
Forced Swim Test (FST)
The FST is a widely used test to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.
Methodology:
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.[10][11]
-
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session. This session serves to induce a state of helplessness.[12]
-
Test Session (Day 2): 24 hours after the pre-test, the animal is administered the test compound (e.g., this compound) or vehicle at a predetermined time before being placed back into the cylinder for a 5-minute test session.[12]
-
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the test session. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[13]
Learned Helplessness (LH) Model
The LH model is a robust animal model of depression that involves exposing animals to uncontrollable and unpredictable stress, which subsequently leads to deficits in escape learning in a new situation.
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering mild foot shocks.
-
Procedure:
-
Induction Phase (Day 1 & 2): Animals are subjected to a series of inescapable foot shocks (e.g., 0.5 mA for 15 seconds, with a variable inter-shock interval) in one compartment of the shuttle box.[14][15]
-
Test Phase (Day 3): 24 hours after the last induction session, animals are placed in the shuttle box and subjected to escapable foot shocks. A conditioned stimulus (e.g., a light or tone) precedes the shock, and the animal can learn to cross to the other compartment to avoid the shock.[14]
-
-
Data Analysis: The number of escape failures (not crossing to the safe compartment during the shock) and the latency to escape are recorded. A significant reduction in escape failures and latency in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[14]
Experimental Workflow for Evaluating P2X7R Antagonists
The following diagram illustrates a general experimental workflow for the preclinical evaluation of a novel P2X7R antagonist like this compound for its potential antidepressant effects.
General experimental workflow.
Conclusion and Future Directions
The antagonism of the P2X7 receptor represents a highly promising and novel approach for the development of new antidepressant therapies. The mechanism, centered on the mitigation of neuroinflammation, is distinct from that of most currently available treatments. While preclinical data on this compound are not yet widely published, the extensive body of evidence for other P2X7R antagonists strongly supports its investigation as a potential antidepressant. Future studies should focus on determining the in vitro and in vivo pharmacological profile of this compound, including its potency at the P2X7R, its pharmacokinetic properties, and its efficacy in a battery of well-validated animal models of depression. Elucidating its impact on the P2X7R-NLRP3-IL-1β signaling pathway in the brain will be crucial for confirming its mechanism of action and advancing its development as a potential next-generation antidepressant.
References
- 1. P2X7 Receptor Signaling in Stress and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 Receptor Signaling in Stress and Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] P2X7 Receptor Signaling in Stress and Depression | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ-47965567 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Antidepressant-like effect induced by P2X7 receptor blockade in FSL rats is associated with BDNF signalling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P2X7R antagonists in chronic stress-based depression models: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. P2X7 Receptors Drive Spine Synapse Plasticity in the Learned Helplessness Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P2X7 Receptors Drive Spine Synapse Plasticity in the Learned Helplessness Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Learned helplessness paradigm in P2xr7 wild type and knock out mice and its effect on synapses in the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research Technical Guide: A-80426 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist and a serotonin uptake inhibitor.[1] Its dual mechanism of action suggests potential therapeutic applications as an antidepressant. This technical guide provides an in-depth overview of the early-stage research on A-80426 mesylate, including its biochemical profile, experimental protocols, and associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for A-80426 mesylate, facilitating a clear comparison of its activity at its primary molecular targets.
Table 1: In Vitro Binding Affinities and Uptake Inhibition
| Target | Assay Type | Radioligand | Tissue/System | Parameter | Value (nM) |
| α2-Adrenoceptors | Radioligand Binding | [3H]-Rauwolscine | - | Ki | 2.0[1] |
| Serotonin Transporter (SERT) | Radioligand Binding | [3H]-Paroxetine | - | Ki | 3.8[1] |
| Serotonin Transporter (SERT) | Synaptosomal Uptake | [3H]-Serotonin | Synaptosomes | IC50 | 13[1] |
Table 2: In Vivo Efficacy
| Model | Species | Effect | Parameter | Dose (µmol/kg, p.o.) |
| p-Chloroamphetamine (PCA)-induced Hyperactivity | Rat | Reduction of hyperactivity (acute) | ED50 | 13[1] |
| p-Chloroamphetamine (PCA)-induced Hyperactivity | Rat | Reduction of hyperactivity (chronic, 14 days) | ED50 | 4.1[1] |
Signaling Pathways
The therapeutic effects of A-80426 mesylate are mediated through its interaction with two distinct signaling pathways: the α2-adrenoceptor signaling cascade and the serotonin reuptake inhibition pathway.
α2-Adrenoceptor Antagonism Signaling Pathway
As an antagonist of the α2-adrenoceptor, a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein, A-80426 mesylate blocks the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine and epinephrine.[2] This blockade leads to an increase in norepinephrine release.
References
An In-depth Technical Guide to the Biochemical Properties of A-80426 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-80426 mesylate is a potent and selective biochemical probe with a dual mechanism of action, functioning as both an α2-adrenoceptor antagonist and a serotonin uptake inhibitor. This unique pharmacological profile suggests its potential utility in neuroscience research, particularly in the study of mood disorders and related conditions. This technical guide provides a comprehensive overview of the known biochemical properties of A-80426 mesylate, including its binding affinity, functional activity, and effects on downstream signaling pathways. Detailed experimental protocols for the characterization of this and similar compounds are also provided, alongside visual representations of its mechanisms of action to facilitate a deeper understanding of its molecular interactions.
Introduction
A-80426 mesylate, chemically identified as N-Methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-6-benzofuranethanamine mesylate, is a high-affinity antagonist of α2-adrenergic receptors.[1] Concurrently, it exhibits potent inhibition of the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. This dual activity positions A-80426 mesylate as a compound of interest for investigating the interplay between noradrenergic and serotonergic systems, which are critically implicated in the pathophysiology of depression and other psychiatric disorders.
Biochemical Profile and Quantitative Data
The primary biochemical activities of A-80426 mesylate have been characterized through in vitro assays, revealing its high affinity and potency for its molecular targets. The quantitative data for these interactions are summarized in the tables below.
Table 1: α2-Adrenoceptor Antagonist Activity of A-80426 Mesylate
| Assay Type | Radioligand | Tissue/System | Parameter | Value | Reference |
| Radioligand Binding | [³H]-Rauwolscine | Rat Brain | Kᵢ | 2.0 nM | [2] |
| Functional Assay | Electrically Stimulated Rat Vas Deferens | - | pA₂ | 7.4 | [2] |
| Functional Assay | Electrically Stimulated Rat Atria | - | pA₂ | 7.5 | [2] |
Table 2: Serotonin Transporter (SERT) Inhibitory Activity of A-80426 Mesylate
| Assay Type | Radioligand/Substrate | Tissue/System | Parameter | Value | Reference |
| Radioligand Binding | [³H]-Paroxetine | Rat Brain | Kᵢ | 3.8 nM | [2] |
| Functional Assay | Synaptosomal [³H]-Serotonin Uptake | Rat Brain | IC₅₀ | 13 nM | [2] |
Mechanism of Action and Signaling Pathways
A-80426 mesylate exerts its effects through two distinct molecular mechanisms:
-
α2-Adrenoceptor Antagonism: As an antagonist, A-80426 mesylate binds to α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) typically coupled to the inhibitory G-protein, Gᵢ/ₒ.[3][4] By blocking the binding of endogenous agonists like norepinephrine, A-80426 mesylate prevents the Gᵢ/ₒ-mediated inhibition of adenylyl cyclase. This disinhibition leads to an increase in the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes.[3][5]
-
Serotonin Transporter (SERT) Inhibition: A-80426 mesylate binds to the serotonin transporter (SERT), a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2][6] By inhibiting SERT, A-80426 mesylate increases the extracellular concentration of serotonin, thereby enhancing and prolonging serotonergic neurotransmission.[6]
Signaling Pathway Diagrams
Caption: α2-Adrenoceptor Antagonism Signaling Pathway.
Caption: Serotonin Transporter (SERT) Inhibition Mechanism.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the biochemical properties of A-80426 mesylate and similar compounds.
α2-Adrenoceptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for α2-adrenoceptors.
-
Materials:
-
Rat brain cortex tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-Rauwolscine (radioligand)
-
Unlabeled phentolamine (for non-specific binding determination)
-
Test compound (A-80426 mesylate)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: To each well, add the membrane preparation, [³H]-Rauwolscine (at a concentration near its Kₔ), and either buffer (for total binding), excess unlabeled phentolamine (for non-specific binding), or the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Synaptosomal Serotonin Uptake Assay
This protocol measures the functional inhibition (IC₅₀) of the serotonin transporter by a test compound.
-
Materials:
-
Rat brain tissue (e.g., striatum or hippocampus)
-
Sucrose buffer for synaptosome preparation
-
Krebs-Ringer buffer
-
[³H]-Serotonin (substrate)
-
Unlabeled fluoxetine (for non-specific uptake determination)
-
Test compound (A-80426 mesylate)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in isotonic sucrose buffer. Centrifuge the homogenate at low speed to remove larger cellular debris. Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction (P2). Resuspend the P2 pellet in Krebs-Ringer buffer.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with either buffer (for total uptake), a high concentration of fluoxetine (for non-specific uptake), or varying concentrations of the test compound.
-
Uptake Initiation and Termination: Initiate serotonin uptake by adding [³H]-Serotonin to all wells. Incubate at 37°C for a short period (e.g., 5-10 minutes). Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the percentage of inhibition for each concentration of the test compound relative to the control (specific uptake without inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for Biochemical Characterization.
Conclusion
A-80426 mesylate is a valuable pharmacological tool characterized by its potent and selective antagonism of α2-adrenoceptors and inhibition of the serotonin transporter. The data and protocols presented in this guide provide a framework for the further investigation and application of this compound in neuroscience research. Its dual mechanism of action offers a unique opportunity to explore the complex interplay between the noradrenergic and serotonergic systems in various physiological and pathological states. Future studies employing A-80426 mesylate may contribute to a better understanding of the molecular basis of mood regulation and aid in the development of novel therapeutic strategies for depression and related disorders.
References
- 1. scbt.com [scbt.com]
- 2. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
A-80426 Mesylate: A Comprehensive Technical Guide to its Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding affinity of A-80426 mesylate, a potent and selective α2-adrenoceptor antagonist with additional activity as a serotonin (5-HT) uptake inhibitor. This document summarizes key quantitative data, details experimental protocols for receptor binding assays, and visualizes associated signaling pathways and experimental workflows.
Core Compound Profile
A-80426 is recognized for its dual mechanism of action, targeting both the α2-adrenergic receptors and the serotonin transporter (SERT), suggesting potential therapeutic applications as an antidepressant.[1] Its affinity for these two targets has been characterized through various in vitro and in vivo studies.
Quantitative Binding Affinity Data
The binding affinity of A-80426 mesylate for its primary targets is summarized in the table below. This data is critical for understanding the compound's potency and selectivity.
| Target | Radioligand | Assay Type | Parameter | Value | Species | Reference |
| α2-Adrenoceptor | [3H]-Rauwolscine | Radioligand Binding | Ki | 2.0 nM | Rat | [1] |
| Serotonin Transporter (SERT) | [3H]-Paroxetine | Radioligand Binding | Ki | 3.8 nM | Not Specified | [1] |
| Synaptosomal 5-HT Uptake | Not Applicable | Functional Assay | IC50 | 13 nM | Not Specified | [1] |
| α2-Adrenoceptor Blockade | Not Applicable | Functional Assay (electrically stimulated rat vas deferens and atria) | pEC30 | 7.4-7.5 | Rat | [1] |
Key:
-
Ki: Inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies higher affinity.
-
IC50: Half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
-
pEC30: The negative logarithm of the molar concentration of an antagonist that produces 30% of the maximal possible effect.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the binding affinity table.
Radioligand Binding Assay for α2-Adrenoceptor Affinity (Ki Determination)
This protocol outlines a typical procedure for determining the binding affinity of a test compound for the α2-adrenoceptor using a competitive radioligand binding assay.
1. Materials:
-
Receptor Source: Membrane preparations from tissues or cells expressing α2-adrenoceptors (e.g., rabbit ciliary body membranes).[2]
-
Radioligand: A high-affinity α2-adrenoceptor antagonist radioligand, such as [3H]-Rauwolscine.
-
Test Compound: A-80426 mesylate.
-
Reference Compound: A known α2-adrenoceptor antagonist (e.g., phentolamine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[3]
2. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.[3]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains membrane preparation and radioligand.
-
Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a non-labeled antagonist to saturate the receptors.
-
Test Compound: Contains membrane preparation, radioligand, and serial dilutions of A-80426 mesylate.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity (Ki Determination)
This protocol describes a method to determine the binding affinity of a compound for the serotonin transporter.
1. Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).[4]
-
Radioligand: A high-affinity SERT radioligand such as [3H]-Paroxetine or [3H]-Citalopram.[4]
-
Test Compound: A-80426 mesylate.
-
Reference Compound: A known selective serotonin reuptake inhibitor (SSRI) like fluoxetine.[4]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[4]
-
Wash Buffer: Cold assay buffer.[4]
-
Scintillation Cocktail.
-
96-well microplates.
2. Procedure:
-
Cell Membrane Preparation: Culture hSERT-expressing HEK293 cells, harvest them, and homogenize in ice-cold assay buffer. Centrifuge to obtain a membrane pellet, which is then resuspended. Determine the protein concentration.[4]
-
Binding Assay: In a 96-well plate, add the following in triplicate:
-
Assay buffer for total binding.
-
A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) for non-specific binding.[4]
-
Serial dilutions of A-80426 mesylate.
-
Add the cell membrane preparation to each well.
-
Initiate the binding reaction by adding the radioligand.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of A-80426 mesylate.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[4]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a radioligand binding assay and the signaling pathway of the α2-adrenoceptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the α2-adrenoceptor.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of A-80426 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and its activation is implicated in inflammatory and neuropathic pain pathways.[1][2] Antagonism of the P2X7 receptor presents a promising therapeutic strategy for various inflammatory conditions and chronic pain states. These application notes provide a detailed experimental protocol for the in vivo evaluation of A-80426 mesylate in a rodent model of neuropathic pain.
Mechanism of Action and Signaling Pathway
The P2X7 receptor, upon activation by high concentrations of extracellular ATP, functions as a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux triggers a cascade of downstream signaling events, culminating in the activation of the NLRP3 inflammasome, processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and ultimately, inflammation and apoptosis. A-80426 mesylate, as a selective antagonist, blocks the P2X7 receptor, thereby inhibiting these downstream inflammatory signals.
References
Application Notes and Protocols for A-80426 Mesylate in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist and a serotonin reuptake inhibitor, suggesting its potential as an antidepressant agent. This document provides detailed application notes and protocols for investigating the antidepressant-like effects of A-80426 mesylate in established rodent models of depression. The methodologies outlined below are based on standard preclinical assays used to evaluate antidepressant efficacy.
Mechanism of Action
A-80426 mesylate exerts its effects through a dual mechanism of action. As a potent α2-adrenoceptor antagonist, it blocks the presynaptic autoreceptors on noradrenergic neurons, leading to an increase in norepinephrine release. Additionally, it inhibits the reuptake of serotonin, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. The synergistic action on both the noradrenergic and serotonergic systems is a well-established strategy for antidepressant therapies.
Signaling Pathway
The antidepressant effects of A-80426 mesylate are hypothesized to be mediated through the modulation of downstream signaling cascades initiated by increased norepinephrine and serotonin levels. Blockade of α2-adrenoceptors enhances noradrenergic transmission, which can lead to the activation of postsynaptic β-adrenergic receptors and subsequent stimulation of the cyclic AMP (cAMP) signaling pathway. Inhibition of serotonin reuptake increases the availability of serotonin to bind to its various postsynaptic receptors, such as 5-HT1A and 5-HT2A, which are coupled to various intracellular signaling pathways, including those involving G-proteins, adenylyl cyclase, and phospholipase C. The convergence of these pathways is thought to lead to neuroadaptive changes that underlie the therapeutic effects of antidepressant drugs.
Data Presentation
Table 1: Effect of A-80426 Mesylate in the Forced Swim Test (FST) in Rodents
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Immobility Time (seconds) ± SEM |
| Vehicle Control | - | i.p. / p.o. | 10 | [Insert Data] |
| A-80426 Mesylate | [Dose 1] | i.p. / p.o. | 10 | [Insert Data] |
| A-80426 Mesylate | [Dose 2] | i.p. / p.o. | 10 | [Insert Data] |
| A-80426 Mesylate | [Dose 3] | i.p. / p.o. | 10 | [Insert Data] |
| Positive Control (e.g., Imipramine) | [Dose] | i.p. / p.o. | 10 | [Insert Data] |
Table 2: Effect of A-80426 Mesylate in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Immobility Time (seconds) ± SEM |
| Vehicle Control | - | i.p. / p.o. | 10 | [Insert Data] |
| A-80426 Mesylate | [Dose 1] | i.p. / p.o. | 10 | [Insert Data] |
| A-80426 Mesylate | [Dose 2] | i.p. / p.o. | 10 | [Insert Data] |
| A-80426 Mesylate | [Dose 3] | i.p. / p.o. | 10 | [Insert Data] |
| Positive Control (e.g., Desipramine) | [Dose] | i.p. / p.o. | 10 | [Insert Data] |
Experimental Protocols
The following are detailed protocols for the Forced Swim Test and Tail Suspension Test, which are standard behavioral paradigms for assessing antidepressant-like activity in rodents.
Forced Swim Test (FST)
This test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually cease active escape-oriented behaviors and adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).
-
Water at 23-25°C.
-
Video recording equipment.
-
Stopwatch.
-
Drying towels and warming lamp.
Protocol:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws (approximately 30 cm for rats, 15 cm for mice).
-
Gently place each animal individually into the water for a 15-minute pre-swim session.
-
After 15 minutes, remove the animal, dry it thoroughly with a towel, and place it in a warm cage with a heating lamp for a short period before returning it to its home cage.
-
Clean the cylinder between animals.
-
-
Test Session (Day 2):
-
Administer A-80426 mesylate, vehicle, or a positive control antidepressant at the desired dose and route, typically 30-60 minutes before the test.
-
Place the animal in the same cylinder with fresh water at the same temperature.
-
Record the session for 5 minutes.
-
An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
After the 5-minute test, remove, dry, and warm the animal before returning it to its home cage.
-
Tail Suspension Test (TST)
The TST is another widely used model for screening antidepressant drugs in mice. It is based on the observation that mice suspended by their tails will alternate between periods of struggling and immobility. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape.
-
Video recording equipment.
-
Stopwatch.
Protocol:
-
Acclimation:
-
Bring the mice to the testing room at least 1 hour before the experiment to allow for acclimation.
-
-
Test Session:
-
Administer A-80426 mesylate, vehicle, or a positive control antidepressant at the desired dose and route, typically 30-60 minutes before the test.
-
Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by the tape from the horizontal bar, ensuring it cannot reach any surfaces.
-
Immediately start the video recording and the stopwatch.
-
The test duration is typically 6 minutes.
-
An observer, blind to the treatment conditions, should score the total duration of immobility during the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
At the end of the test, gently remove the mouse from the suspension and return it to its home cage.
-
Conclusion
A-80426 mesylate, with its dual mechanism of action, presents a promising candidate for antidepressant drug development. The protocols and data presentation formats provided in this document offer a standardized framework for researchers to investigate its efficacy in rodent models of depression. Rigorous adherence to these methodologies will ensure the generation of reliable and comparable data, facilitating the evaluation of A-80426 mesylate's therapeutic potential.
Application Notes and Protocols for A-80426 Mesylate in Rat Brain Microdialysis
Disclaimer: As of December 2025, publicly available research specifically detailing the use of A-80426 mesylate in rat brain microdialysis is not available. The following application notes and protocols are therefore provided as a comprehensive guide for the investigation of a novel compound, like A-80426 mesylate, using this technique. Researchers should adapt these guidelines based on the physicochemical properties of the compound and findings from initial dose-finding and toxicity studies.
Introduction
Brain microdialysis is a powerful in vivo technique used to sample the extracellular fluid of the brain, allowing for the continuous monitoring of endogenous neurotransmitters, metabolites, and the concentration of exogenously administered drugs.[1][2][3][4][5] This methodology is invaluable in drug development for assessing pharmacokinetic and pharmacodynamic profiles of novel central nervous system (CNS) agents.[1][2][3] These notes provide a framework for designing and executing a rat brain microdialysis study to investigate the effects and pharmacokinetics of a compound such as A-80426 mesylate.
Pre-experimental Considerations
Prior to initiating a microdialysis study with a novel compound, several critical factors must be addressed:
-
Dose-Response Relationship: A thorough understanding of the compound's dose-response relationship is essential. Preliminary behavioral studies in rats should be conducted to determine a range of doses that elicit a measurable CNS effect without causing significant distress or toxicity.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, subcutaneous, oral) will depend on the compound's properties and the experimental goals.[6] The selected route should allow for consistent and reproducible delivery of the compound.
-
Pharmacokinetics: Initial pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data will inform the selection of the microdialysis sampling duration and frequency.
-
Solubility and Stability: The solubility of A-80426 mesylate in a physiologically compatible vehicle must be determined. The stability of the compound in solution and in biological samples (dialysates) should also be assessed.
Quantitative Data Summary (Hypothetical)
The following table represents a hypothetical summary of data that could be generated from a dose-finding study for a novel CNS compound, which would be essential before proceeding with microdialysis.
| Dose Group (mg/kg, i.p.) | N | Behavioral Endpoint (e.g., Locomotor Activity - Counts/Hour) | Peak Plasma Concentration (ng/mL) | Time to Peak Plasma (min) | Brain Tissue Concentration at Tmax (ng/g) |
| Vehicle | 8 | 1500 ± 250 | - | - | - |
| 1 | 8 | 1800 ± 300 | 50 ± 10 | 30 | 15 ± 5 |
| 3 | 8 | 2500 ± 400 | 150 ± 25 | 30 | 45 ± 10 |
| 10 | 8 | 1200 ± 200 (sedation observed) | 450 ± 70 | 30 | 135 ± 20 |
Experimental Protocols
Animal Preparation and Surgery
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Anesthetize the rat using isoflurane or a combination of ketamine/xylazine.
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Based on the desired brain region of interest (e.g., prefrontal cortex, striatum, hippocampus), drill a small burr hole in the skull at the appropriate stereotaxic coordinates.
-
Guide Cannula Implantation: Slowly lower a guide cannula to just above the target brain region. Secure the cannula to the skull using dental cement and surgical screws.
-
Post-operative Care: Administer post-operative analgesics as recommended by the veterinarian. Allow the animals to recover for at least 5-7 days before the microdialysis experiment.
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). The composition of the aCSF should mimic the ionic composition of the brain's extracellular fluid.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples (e.g., every 20-30 minutes) to measure basal levels of the analytes of interest.
-
Drug Administration: Administer A-80426 mesylate at the predetermined dose and route.
-
Post-dosing Sample Collection: Continue collecting dialysate samples at regular intervals for a duration determined by the pharmacokinetic profile of the compound.
-
Sample Handling: Immediately after collection, samples should be stored at -80°C until analysis to prevent degradation of the analytes.
Analytical Methods
-
Analyte Quantification: The concentration of A-80426 mesylate and any relevant neurotransmitters in the dialysate samples are typically quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or HPLC with electrochemical detection.
-
Data Analysis: Express the results as a percentage change from the baseline levels. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed changes.
Visualizations
Caption: Experimental workflow for a rat brain microdialysis study.
Caption: Hypothetical signaling pathway for a novel CNS compound.
References
- 1. Behavioral effects of chronic oral administration of levo-alpha-acetylmethadol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of an in vivo/in vitro rat liver DNA repair assay to predict the relative rodent hepatocarcinogenic potency of 3 new azo mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of CNS stimulants on the in vivo release of the colocalized transmitters, dopamine and neurotensin, from rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro binding and CNS effects of novel neurotensin agonists that cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method for oral administration of drugs in solid form to fully conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-80426 Mesylate Administration in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X7 receptors are predominantly expressed on immune cells, such as macrophages and microglia, and are implicated in inflammatory and neuropathic pain pathways.[1][2] Antagonism of the P2X7 receptor is a promising therapeutic strategy for various inflammatory conditions and chronic pain. These application notes provide a comprehensive overview of the preclinical evaluation of A-80426 mesylate, including its mechanism of action, and generalized protocols for in vitro and in vivo administration and analysis.
Mechanism of Action: P2X7 Receptor Antagonism
Activation of the P2X7 receptor by high concentrations of extracellular ATP, typically released during cellular stress or injury, leads to the opening of a non-selective cation channel. This results in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺ ions.[3][4][5][6] This ion flux triggers a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5] A-80426 mesylate, as a P2X7 receptor antagonist, blocks these ATP-induced signaling pathways, thereby exerting its anti-inflammatory and analgesic effects.
Quantitative Data Summary
Table 1: In Vitro Potency of A-804598 (Example Data)
| Parameter | Species | Value (nM) |
|---|---|---|
| IC₅₀ | Human | 11 |
| Rat | 10 | |
| Mouse | 9 |
Data sourced from publicly available information on A-804598, a selective P2X7 receptor antagonist.[2]
Table 2: Example Pharmacokinetic Parameters of a P2X7 Antagonist in Rats (Hypothetical Data)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 500 | 250 |
| Tₘₐₓ (h) | 0.1 | 1.5 |
| AUC₀₋t (ng·h/mL) | 800 | 1200 |
| t₁/₂ (h) | 2.5 | 3.0 |
| Oral Bioavailability (%) | - | 30 |
This table presents hypothetical data for illustrative purposes, as specific pharmacokinetic data for A-80426 mesylate is not publicly available.
Table 3: In Vivo Efficacy of a P2X7 Antagonist in a Rat Model of Neuropathic Pain (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) |
|---|---|---|
| Vehicle | - | 4.5 ± 0.5 |
| P2X7 Antagonist | 10 | 8.2 ± 0.8* |
| P2X7 Antagonist | 30 | 12.5 ± 1.2* |
| Positive Control (Gabapentin) | 100 | 11.8 ± 1.0* |
*Data are presented as mean ± SEM. p < 0.05 compared to vehicle. This table contains hypothetical data for illustrative purposes.
Experimental Protocols
1. In Vitro P2X7 Receptor Antagonism Assay
Objective: To determine the in vitro potency (IC₅₀) of A-80426 mesylate in blocking ATP-induced calcium influx in cells expressing the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the human, rat, or mouse P2X7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A-80426 mesylate stock solution (in DMSO).
-
ATP solution.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader.
Protocol:
-
Cell Plating: Seed P2X7-expressing HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of A-80426 mesylate in assay buffer. Add the compound solutions to the wells and incubate for 15-30 minutes at room temperature.
-
ATP Stimulation and Measurement: Place the plate in a fluorescent plate reader. Add an EC₈₀ concentration of ATP to all wells simultaneously and immediately begin recording fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for 2-3 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of A-80426 mesylate relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
2. Preclinical Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of A-80426 mesylate following intravenous and oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
A-80426 mesylate.
-
Vehicle for intravenous administration (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline).
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosing syringes and gavage needles.
-
Blood collection tubes (containing anticoagulant, e.g., K₂EDTA).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Protocol:
-
Animal Acclimation and Dosing: Acclimate rats for at least 3 days before the study. Fast the animals overnight before dosing. Administer A-80426 mesylate either as a single intravenous bolus via the tail vein or by oral gavage.
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of A-80426 mesylate in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, oral bioavailability) using non-compartmental analysis software.
3. In Vivo Efficacy Study in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
Objective: To evaluate the analgesic efficacy of A-80426 mesylate in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Surgical instruments for CCI surgery.
-
4-0 chromic gut suture.
-
A-80426 mesylate.
-
Vehicle for oral administration.
-
Von Frey filaments for assessing mechanical allodynia.
Protocol:
-
CCI Surgery: Anesthetize the rats and expose the right sciatic nerve. Loosely tie four ligatures with 4-0 chromic gut suture around the nerve.
-
Post-operative Recovery and Baseline Measurement: Allow the animals to recover for 7-14 days. Establish a baseline measurement of mechanical allodynia using von Frey filaments.
-
Drug Administration: Randomize the animals into treatment groups (vehicle, A-80426 mesylate at different doses, positive control). Administer the treatments orally.
-
Assessment of Mechanical Allodynia: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), assess the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
Experimental Workflow Visualization
A-80426 mesylate represents a promising therapeutic candidate due to its selective antagonism of the P2X7 receptor. The protocols outlined in these application notes provide a general framework for the preclinical evaluation of this compound and other P2X7 receptor antagonists. It is important to note that while specific quantitative data for A-80426 mesylate is not widely published, the information provided for related compounds and the generalized methodologies can guide researchers in designing and conducting their own preclinical studies. Further research is warranted to fully characterize the pharmacokinetic, pharmacodynamic, and safety profile of A-80426 mesylate to support its potential clinical development.
References
- 1. P2X7 receptor [cocadds.pharm.uoa.gr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dissolving A-80426 Mesylate for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of A-80426 mesylate, a potent and selective antagonist of the P2X7 receptor, for use in various laboratory settings. These guidelines are intended to ensure accurate and reproducible experimental results.
Introduction to A-80426 Mesylate
A-80426 mesylate is a valuable pharmacological tool for investigating the role of the P2X7 receptor in cellular processes. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is implicated in inflammation, neuropathic pain, and other pathological conditions. Proper dissolution and handling of A-80426 mesylate are critical for obtaining reliable data in both in vitro and in vivo studies.
Data Presentation
A summary of the key chemical and physical properties of A-80426 mesylate is provided in the table below. Please note that while specific quantitative solubility data is not widely published, the provided information is based on common characteristics of similar compounds and available technical data sheets.
| Property | Data |
| Chemical Name | A-80426 mesylate |
| Target | P2X7 Receptor Antagonist |
| Molecular Formula | C₂₃H₂₇N₅O₂S · CH₄O₃S |
| Molecular Weight | 549.68 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | Soluble (Exact concentration may vary) |
| Solubility in Ethanol | Sparingly soluble |
| Solubility in Water | Insoluble |
| Storage Temperature | -20°C for long-term storage |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use (e.g., Cell Culture)
This protocol describes the preparation of a high-concentration stock solution of A-80426 mesylate, typically in dimethyl sulfoxide (DMSO), which can then be diluted to the final working concentration in cell culture media.
Materials and Reagents:
-
A-80426 mesylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Aliquoting the Powder: Before opening, briefly centrifuge the vial of A-80426 mesylate powder to ensure all the powder is at the bottom. To avoid repeated freeze-thaw cycles of the entire stock, it is recommended to weigh out the desired amount for immediate use or to prepare several smaller aliquots.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the A-80426 mesylate powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolving the compound. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If required for your specific application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution in tightly sealed, light-protected aliquots at -20°C.
Working Solution Preparation:
To prepare a working solution, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).
Preparation of Formulations for In Vivo Use
For in vivo studies, A-80426 mesylate needs to be formulated in a biocompatible vehicle. The choice of vehicle will depend on the route of administration and the specific experimental design. A common approach for P2X7 antagonists is the use of a solution containing a solubilizing agent.
Materials and Reagents:
-
A-80426 mesylate powder
-
Vehicle (e.g., 30% Captisol®, a modified cyclodextrin, in sterile saline or water for injection)
-
Sterile vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle solution under sterile conditions. For example, to prepare a 30% Captisol® solution, dissolve the appropriate amount of Captisol® in sterile saline or water for injection.
-
Compound Addition: Weigh the required amount of A-80426 mesylate and add it to the prepared vehicle.
-
Dissolution: Vortex the mixture vigorously. Sonication in a bath sonicator may be required to achieve complete dissolution. The solution should be visually clear before administration.
-
Administration: The formulation should be prepared fresh on the day of administration.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of the P2X7 receptor and a general experimental workflow for using A-80426 mesylate.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by A-80426 mesylate.
Caption: A generalized workflow for experiments involving A-80426 mesylate.
Application of A-80426 Mesylate in Neuropharmacology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a potent and selective neuropharmacological agent with a dual mechanism of action, functioning as both an α2-adrenoceptor antagonist and a serotonin reuptake inhibitor. This unique profile makes it a valuable tool for investigating the roles of both the noradrenergic and serotonergic systems in various physiological and pathological processes, particularly in the context of antidepressant research. This document provides detailed application notes and protocols for the use of A-80426 mesylate in neuropharmacological studies.
Biochemical Profile
A-80426 mesylate exhibits high affinity for both α2-adrenoceptors and the serotonin transporter (SERT). Its antagonist activity at presynaptic α2-autoreceptors leads to an increase in norepinephrine release, while its inhibition of SERT results in elevated synaptic serotonin levels. This dual action suggests a potential for synergistic antidepressant-like effects.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for A-80426 mesylate.
Table 1: In Vitro Binding Affinities and Potency of A-80426 Mesylate
| Target | Radioligand | Preparation | Value | Reference |
| α2-Adrenoceptors | [3H]-Rauwolscine | Rat Brain Tissue | Kᵢ = 2.0 nM | [1] |
| Serotonin Transporter (SERT) | [3H]-Paroxetine | Rat Brain Synaptosomes | Kᵢ = 3.8 nM | [1] |
| Serotonin (5-HT) Uptake | - | Rat Brain Synaptosomes | IC₅₀ = 13 nM | [1] |
Table 2: In Vivo Efficacy of A-80426 Mesylate
| Model | Species | Effect | Dosing (p.o.) | Reference |
| p-Chloroamphetamine (PCA)-Induced Hyperactivity | Rat | ED₅₀ (acute) = 13 µmol/kg | - | [1] |
| p-Chloroamphetamine (PCA)-Induced Hyperactivity | Rat | ED₅₀ (chronic, 14 days) = 4.1 µmol/kg | - | [1] |
| Clonidine-Induced Mydriasis | Rat | Blockade | 100 and 300 µmol/kg | [1] |
Signaling Pathways
The neuropharmacological effects of A-80426 mesylate are mediated through its interaction with two distinct signaling pathways.
References
Application Notes and Protocols: A-8042-26 Mesylate in Combination with Other Neurotransmitter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] The P2X7 receptor is predominantly expressed on immune cells, microglia, astrocytes, and neurons in the central nervous system.[3][4] Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. These events include cation influx, the formation of a large transmembrane pore, and the release of pro-inflammatory cytokines, playing a significant role in neuroinflammation and various neurological disorders.[3][4][5]
Recent research suggests significant crosstalk between the purinergic system, particularly the P2X7 receptor, and other major neurotransmitter systems. This interplay indicates that co-administration of a P2X7 receptor antagonist like A-80426 mesylate with inhibitors of other neurotransmitter systems could offer synergistic therapeutic effects or provide valuable insights into the complex regulation of neuronal function. P2X7 receptor activation has been shown to modulate the release of key neurotransmitters such as glutamate and GABA.[6]
These application notes provide a framework for researchers to explore the combination of A-80426 mesylate with inhibitors of the GABAergic, glutamatergic, dopaminergic, and serotonergic systems. The provided protocols are templates that can be adapted for specific research questions and experimental setups.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates multiple intracellular signaling cascades. Initially, it functions as a cation channel, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[4] Sustained activation leads to the formation of a non-selective pore, permeable to molecules up to 900 Da.[5] This leads to further downstream effects, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β, as well as the activation of various kinases and transcription factors.[6]
References
- 1. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 4. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 Receptors in Neurological and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2 Receptors for Extracellular Nucleotides in the Central Nervous System: Role of P2X7 and P2Y2 Receptor Interactions in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-80426 Mesylate in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a potent and selective antagonist of α2-adrenoceptors and an inhibitor of the serotonin transporter (SERT). This dual activity makes it a valuable tool for research in neuroscience and drug development, particularly for investigating physiological processes and pathological conditions involving both the noradrenergic and serotonergic systems. Receptor occupancy (RO) studies are crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of a drug candidate, helping to establish the dose required to engage the target receptor to a therapeutic level. These application notes provide detailed protocols for conducting in vivo and ex vivo receptor occupancy studies with A-80426 mesylate for both α2-adrenoceptors and the serotonin transporter.
Data Presentation
The following tables summarize the in vitro binding affinities and in vivo functional potency of A-80426 mesylate, which are essential for designing and interpreting receptor occupancy studies.
Table 1: In Vitro Receptor Binding Affinity of A-80426 Mesylate
| Target | Radioligand | Preparation | Ki (nM) |
| α2-Adrenoceptor | [3H]-Rauwolscine | - | 2.0 |
| Serotonin Transporter (SERT) | [3H]-Paroxetine | - | 3.8 |
Table 2: In Vitro Functional Activity of A-80426 Mesylate
| Target | Assay | Preparation | IC50 (nM) |
| Serotonin Transporter (SERT) | Synaptosomal 5-HT Uptake | - | 13 |
Table 3: In Vivo Functional Activity of A-80426 Mesylate
| Endpoint | Animal Model | Administration | ED50 (µmol/kg) |
| Blockade of p-chloroamphetamine (PCA)-induced hyperactivity | Rat | Oral (acute) | 13 |
| Blockade of p-chloroamphetamine (PCA)-induced hyperactivity | Rat | Oral (14 days) | 4.1 |
Signaling Pathways
α2-Adrenergic Receptor Signaling Pathway
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Upon agonist binding, the Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream targets. The Gβγ subunits can also modulate the activity of other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels. As an antagonist, A-80426 mesylate blocks the binding of endogenous agonists like norepinephrine, thereby preventing the activation of this signaling cascade.
Caption: α2-Adrenoceptor Signaling Pathway Antagonized by A-80426 Mesylate.
Serotonin Transporter (SERT) Mechanism
The serotonin transporter (SERT) is a member of the solute carrier family 6 (SLC6) of neurotransmitter transporters. Its primary function is the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating serotonergic signaling. This process is critical for regulating the concentration and duration of serotonin in the synapse. A-80426 mesylate acts as an inhibitor of SERT, blocking the reuptake of serotonin and thereby increasing its extracellular levels.
Caption: Serotonin Transporter (SERT) Inhibition by A-80426 Mesylate.
Experimental Protocols
Two primary methods for determining receptor occupancy are presented: ex vivo autoradiography using a radioligand and in vivo receptor occupancy using a non-radiolabeled tracer with LC-MS/MS analysis. The choice of method will depend on the available resources and specific experimental goals.
Protocol 1: Ex Vivo Receptor Occupancy of α2-Adrenoceptors and SERT by Autoradiography
This protocol describes the determination of A-80426 mesylate occupancy at α2-adrenoceptors and SERT in rodent brain using ex vivo autoradiography with [3H]-Rauwolscine and [3H]-Citalopram, respectively.
Experimental Workflow
Caption: Workflow for Ex Vivo Receptor Occupancy by Autoradiography.
Materials and Reagents:
-
A-80426 mesylate
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
[3H]-Rauwolscine (for α2-adrenoceptors)
-
[3H]-Citalopram (for SERT)
-
Unlabeled phentolamine (for non-specific binding, α2-adrenoceptors)
-
Unlabeled fluoxetine or citalopram (for non-specific binding, SERT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
Phosphor imaging screens or autoradiography film
-
Phosphor imager or film developer
-
Image analysis software
Procedure:
-
Animal Dosing:
-
Administer A-80426 mesylate orally to rodents at a range of doses (e.g., 1, 3, 10, 30 mg/kg) to determine a dose-response curve. A vehicle-treated group is essential as a control (0% occupancy).
-
The time between dosing and sacrifice should be based on the known pharmacokinetics of A-80426 mesylate to coincide with peak brain concentrations (typically 1-2 hours post-oral administration).
-
-
Tissue Collection and Preparation:
-
At the designated time point, euthanize the animals and rapidly excise the brains.
-
Freeze the brains immediately in isopentane cooled with dry ice and store at -80°C.
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) containing regions of interest (e.g., cortex, striatum, hippocampus for both targets; locus coeruleus for α2-adrenoceptors; dorsal raphe for SERT).
-
Thaw-mount the sections onto microscope slides and store at -80°C until use.
-
-
Autoradiography:
-
Bring the slides to room temperature.
-
For α2-adrenoceptor occupancy:
-
Incubate the slides in assay buffer containing [3H]-Rauwolscine (e.g., 1-2 nM) for 60 minutes at room temperature.
-
For determination of non-specific binding, incubate a parallel set of slides in the presence of a high concentration of an unlabeled α2-adrenoceptor antagonist (e.g., 10 µM phentolamine).
-
-
For SERT occupancy:
-
Incubate the slides in assay buffer containing [3H]-Citalopram (e.g., 1-2 nM) for 60 minutes at room temperature.
-
For determination of non-specific binding, incubate a parallel set of slides in the presence of a high concentration of an unlabeled SERT inhibitor (e.g., 10 µM fluoxetine).
-
-
Wash the slides in ice-cold wash buffer (e.g., 3 x 5 minutes) to remove unbound radioligand.
-
Briefly dip the slides in distilled water and allow them to air dry.
-
-
Data Acquisition and Analysis:
-
Expose the dried slides to a phosphor imaging screen or autoradiography film.
-
After exposure, scan the screen or develop the film.
-
Using image analysis software, measure the signal intensity in the defined brain regions of interest.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percent receptor occupancy for each dose of A-80426 mesylate using the following formula: % Occupancy = (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)) * 100
-
Protocol 2: In Vivo Receptor Occupancy of α2-Adrenoceptors and SERT by LC-MS/MS
This protocol describes a non-radioactive method for determining receptor occupancy using a competitive binding paradigm with a non-radiolabeled tracer, followed by LC-MS/MS analysis. This method has the advantage of not requiring radioisotopes and allows for the simultaneous measurement of the test compound and the tracer in the brain.
Experimental Workflow
Caption: Workflow for In Vivo Receptor Occupancy by LC-MS/MS.
Materials and Reagents:
-
A-80426 mesylate
-
Vehicle
-
Non-radiolabeled tracer for α2-adrenoceptors (e.g., a selective antagonist with good brain penetration and suitable for LC-MS/MS detection)
-
Non-radiolabeled tracer for SERT (e.g., a selective inhibitor with similar properties)
-
LC-MS/MS system
-
Reagents for sample extraction (e.g., acetonitrile, formic acid)
-
Internal standards for A-80426 and the tracers
Procedure:
-
Tracer Selection and Validation:
-
Select non-radiolabeled tracers for α2-adrenoceptors and SERT that have high affinity and selectivity, good brain penetration, and are readily quantifiable by LC-MS/MS.
-
Validate the tracer by demonstrating its specific binding to the target in a dose-dependent manner and its displacement by known selective ligands.
-
-
Animal Dosing:
-
Administer A-80426 mesylate orally at a range of doses. Include a vehicle-treated group.
-
At a time point corresponding to the anticipated peak brain concentration of A-80426 mesylate, administer the non-radiolabeled tracer intravenously.
-
The time between tracer administration and sacrifice should be sufficient to allow for tracer distribution to the brain but short enough to minimize tracer metabolism (typically 15-30 minutes).
-
-
Sample Collection and Preparation:
-
At the designated time, euthanize the animals and collect trunk blood for plasma analysis.
-
Rapidly excise the brain and dissect regions of interest (e.g., a target-rich region and a reference region with low target density, such as the cerebellum for α2-adrenoceptors).
-
Homogenize the brain tissue samples.
-
Perform a protein precipitation and/or liquid-liquid extraction to isolate A-80426 mesylate and the tracer from the brain homogenate and plasma.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of A-80426 mesylate and the tracer in brain and plasma samples.
-
Analyze the processed samples to determine the concentrations of both compounds.
-
-
Data Analysis:
-
Calculate the ratio of the tracer concentration in the target-rich region to the reference region for each animal.
-
Calculate the percent receptor occupancy using the following formula: % Occupancy = (1 - (Ratio in Drug-Treated / Mean Ratio in Vehicle-Treated)) * 100
-
Correlate the receptor occupancy with the plasma and brain concentrations of A-80426 mesylate to establish a PK/PD relationship.
-
Conclusion
These detailed protocols provide a framework for conducting robust receptor occupancy studies with A-80426 mesylate. The choice between ex vivo autoradiography and in vivo LC-MS/MS will depend on the specific research question and available resources. Careful optimization of experimental parameters, including dose selection, timing of sample collection, and analytical methods, is critical for obtaining reliable and reproducible data. The information generated from these studies will be invaluable for understanding the in vivo pharmacology of A-80426 mesylate and for guiding its further development.
Troubleshooting & Optimization
A 80426 mesylate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-80426 mesylate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-80426 mesylate and what is its mechanism of action?
A-80426 mesylate is a high-affinity antagonist for the alpha-2 (α2) adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) involved in regulating neurotransmitter release and other physiological processes. As an antagonist, A-80426 mesylate blocks the binding of endogenous agonists like norepinephrine and epinephrine to α2-adrenoceptors, thereby inhibiting their signaling pathways.
The primary signaling pathway inhibited by A-80426 mesylate involves the Gαi subunit of the G-protein complex. Activation of the α2-adrenoceptor by an agonist leads to the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. This inhibition results in decreased intracellular levels of cyclic AMP (cAMP), a key second messenger. By blocking this initial step, A-80426 mesylate prevents the downstream effects of α2-adrenoceptor activation.
Q2: I am having trouble dissolving A-80426 mesylate. What are the recommended solvents?
A-80426 mesylate, like many mesylate salts, can exhibit variable solubility depending on the solvent. It is generally more soluble in organic solvents than in aqueous solutions. For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice.
Q3: My A-80426 mesylate precipitated out of solution when I diluted my DMSO stock in aqueous buffer. How can I prevent this?
This is a common issue known as "salting out" or precipitation upon solvent change. To avoid this, it is crucial to not exceed the solubility limit of A-80426 mesylate in the final aqueous solution. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of A-80426 mesylate in your aqueous buffer.
-
Use a co-solvent: In some cases, adding a small percentage of an organic co-solvent (like ethanol) to the aqueous buffer can improve solubility. However, you must first confirm that the co-solvent is compatible with your experimental system.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small amount of buffer to the DMSO stock, mix well, and then gradually add the remaining buffer while vortexing.
-
Warm the solution: Gently warming the solution to 37°C may help in dissolving the compound and keeping it in solution. However, be cautious about the temperature stability of A-80426 mesylate.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
Inconsistent results can often be traced back to issues with the preparation and handling of the A-80426 mesylate solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of the compound in the final assay medium. | Visually inspect the final solution for any precipitate. If observed, refer to the solubility troubleshooting guide above. Prepare a fresh solution at a lower concentration. | A clear, homogenous solution leading to more reproducible results. |
| Degradation of the compound. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. Store aliquots at -20°C or -80°C. | Consistent compound activity across experiments. |
| Inaccurate concentration of the stock solution. | Ensure the compound was completely dissolved in the initial stock solution. Use a calibrated balance for weighing the compound and precise pipettes for solvent addition. | More reliable and reproducible experimental data. |
Issue 2: Preparing A-80426 Mesylate for In Vitro and In Vivo Studies.
The formulation of A-80426 mesylate will differ depending on the experimental model.
| Application | Recommended Formulation Approach | Considerations |
| In Vitro Cell-Based Assays | 1. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). 2. Dilute the stock solution in cell culture medium to the final desired concentration. | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent toxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in the experiment. |
| In Vivo Animal Studies | 1. Prepare a stock solution in a biocompatible solvent such as DMSO. 2. For administration, the DMSO stock can be diluted in a vehicle suitable for injection, such as saline, PBS, or a solution containing a solubilizing agent like Tween® 80 or Cremophor® EL. | The final concentration of the organic solvent should be minimized to avoid toxicity to the animal. The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral). It is essential to perform preliminary vehicle toxicity studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of A-80426 Mesylate in DMSO
Materials:
-
A-80426 mesylate (Molecular Weight: 445.57 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out 4.46 mg of A-80426 mesylate into the tube.
-
-
Adding the Solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the A-80426 mesylate.
-
-
Dissolution:
-
Cap the tube tightly.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature.
-
For long-term storage, aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM A-80426 mesylate stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Serial Dilution (Example for a final volume of 1 mL):
-
Label two microcentrifuge tubes as "Intermediate" and "Final".
-
Add 990 µL of cell culture medium to the "Intermediate" tube.
-
Add 10 µL of the 10 mM stock solution to the "Intermediate" tube to get a 100 µM solution.
-
Vortex gently to mix.
-
This "Intermediate" tube now contains your 100 µM working solution.
-
-
Direct Dilution (for larger volumes):
-
To prepare 10 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Mix thoroughly by gentle inversion.
-
Note: Always prepare fresh working solutions for each experiment.
Quantitative Data Summary
The following table provides example solubility data for A-80426 mesylate in common solvents. Users should always refer to the certificate of analysis provided by the specific supplier for lot-specific solubility data.
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Solubility (mM) |
| DMSO | ~20 | ~44.9 |
| Ethanol | ~5 | ~11.2 |
| Water | <0.1 | <0.22 |
| PBS (pH 7.2) | <0.1 | <0.22 |
Overcoming A 80426 mesylate instability in solution
Welcome to the technical support center for A-80426 mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of A-80426 mesylate in experimental settings and to address potential challenges related to its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is A-80426 mesylate?
A-80426 mesylate is a high-affinity α2-adrenoceptor antagonist.[1] It is the mesylate salt form of the parent compound, which often enhances solubility and improves other pharmaceutical properties.[2][3]
Q2: What is the primary mechanism of action for A-80426 mesylate?
As an α2-adrenoceptor antagonist, A-80426 mesylate blocks the activity of α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[4] Their activation typically inhibits adenylyl cyclase, reducing intracellular cAMP levels, and can also modulate other signaling pathways such as phospholipase C.[5] By blocking these receptors, A-80426 mesylate prevents the downstream effects of endogenous agonists like norepinephrine and epinephrine.
Q3: In what solvents can I dissolve A-80426 mesylate?
A-80426 mesylate is commonly dissolved in organic solvents such as dimethyl sulfoxide (DMSO).[6] For aqueous-based biological assays, it is standard practice to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous experimental medium.
Q4: Are there known stability issues with A-80426 mesylate in solution?
Q5: How should I store A-80426 mesylate powder and solutions?
-
Solid Form: Store the solid powder in a tightly sealed container in a cool, dry place, protected from light.
-
DMSO Stock Solutions: It is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aliquots, ensure the use of anhydrous DMSO to minimize water content.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of A-80426 mesylate in solution. This could be due to hydrolysis, particularly in aqueous buffers, or solvent-mediated instability. | 1. Prepare fresh stock solutions of A-80426 mesylate in anhydrous DMSO before each experiment.2. Minimize the time the compound is in an aqueous solution before use.3. Perform a stability study to assess the degradation of A-80426 mesylate in your specific experimental buffer (see Experimental Protocols section).4. Ensure proper storage of stock solutions at -20°C or -80°C in tightly sealed vials. |
| Precipitation of the compound upon dilution in aqueous buffer. | Low aqueous solubility. While the mesylate salt form generally improves solubility, the parent compound may have low solubility in aqueous media. | 1. Increase the percentage of DMSO in the final solution (be mindful of solvent tolerance in your assay).2. Use a sonicator to aid dissolution after dilution.3. Consider the use of solubilizing agents or different buffer systems, after verifying their compatibility with your experimental setup. |
| Variability between different batches of the compound. | Differences in purity or solid-state form. | 1. Always refer to the Certificate of Analysis for the specific lot you are using.2. If possible, perform analytical characterization (e.g., HPLC, LC-MS) to confirm the purity and integrity of the compound. |
Experimental Protocols
Protocol for Assessing the Stability of A-80426 Mesylate in Aqueous Buffer
This protocol provides a general framework for determining the stability of A-80426 mesylate in a specific aqueous buffer over time.
1. Materials:
- A-80426 mesylate
- Anhydrous DMSO
- Your aqueous experimental buffer (e.g., PBS, HBSS)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
- Mobile phase for HPLC (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
2. Procedure:
- Prepare a concentrated stock solution of A-80426 mesylate (e.g., 10 mM) in anhydrous DMSO.
- Dilute the stock solution to a final concentration (e.g., 100 µM) in your aqueous experimental buffer.
- Immediately after dilution (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of A-80426 mesylate.
- Incubate the remaining solution under your experimental conditions (e.g., 37°C).
- At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.
- Monitor for a decrease in the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.
3. Data Analysis:
- Calculate the percentage of A-80426 mesylate remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of the remaining compound against time to visualize the stability profile.
Visualizations
Signaling Pathway of α2-Adrenoceptor Antagonism
Caption: A-80426 mesylate blocks norepinephrine-mediated α2-adrenoceptor signaling.
Experimental Workflow for Assessing Solution Stability
Caption: Workflow for determining the stability of A-80426 mesylate in solution.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent results with A-80426 mesylate.
References
- 1. scbt.com [scbt.com]
- 2. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesylate - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanisms for alpha2-adrenoceptor-mediated regulation of synoviocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of solvent-mediated desolvation transformation of lenvatinib mesylate from dimethyl sulfoxide solvate to form D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of solvent-mediated desolvation transformation of lenvatinib mesylate from dimethyl sulfoxide solvate to form D - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing A-80426 Mesylate Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of A-80426 mesylate for cell-based assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is A-80426 mesylate and what is its mechanism of action?
A-80426 mesylate is a high-affinity α2-adrenoceptor antagonist.[1] Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, couple to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, A-80426 mesylate binds to α2-adrenoceptors but does not activate them, thereby blocking the binding of agonists like norepinephrine and preventing the downstream signaling cascade.
Q2: Why is it critical to optimize the concentration of A-80426 mesylate in my cell-based assay?
Optimizing the concentration of A-80426 mesylate is crucial for several reasons:
-
Ensuring On-Target Specificity: Using the optimal concentration ensures that the observed effects are due to the specific inhibition of α2-adrenoceptors and not a result of off-target activities.
-
Avoiding Cytotoxicity: High concentrations of any compound, including A-80426 mesylate, can lead to non-specific cytotoxicity, which can confound experimental results.
-
Achieving Meaningful Results: The concentration of the antagonist will determine the extent of receptor blockade and, consequently, the magnitude of the biological response. A suboptimal concentration may lead to an underestimation of the compound's potency or efficacy.
Q3: What are the potential off-target effects of α2-adrenoceptor antagonists?
While A-80426 mesylate is described as a high-affinity α2-adrenoceptor antagonist, it is important to be aware of potential off-target effects common to this class of compounds, especially at higher concentrations. Some antagonists may interact with other G protein-coupled receptors or ion channels. It is always recommended to perform counter-screening or consult literature for the selectivity profile of the specific antagonist being used.
Q4: What is a typical starting concentration range for A-80426 mesylate in a cell-based assay?
For reference, the binding affinities of other α2-adrenoceptor antagonists are provided in the table below. These values can offer a general idea of the potency of compounds in this class.
| Antagonist | α2A (pKi/Ki [nM]) | α2B (pKi/Ki [nM]) | α2C (pKi/Ki [nM]) |
| Yohimbine | 8.52 / 3.0 | 8.00 / 10.0 | 9.17 / 0.68 |
| Rauwolscine | - / 3.5 | - / 0.37 | - / 0.13 |
| ARC 239 | 5.6 / 2512 | 8.4 / 4.0 | 7.08 / 83.2 |
Note: A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and should be used as a reference only.
Q5: How should I prepare my stock solution of A-80426 mesylate?
A-80426 mesylate is typically soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C or -80°C. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
Experimental Protocols
Protocol 1: Determining the IC50 of A-80426 Mesylate in a Functional Assay (e.g., cAMP Assay)
This protocol outlines the steps to determine the concentration of A-80426 mesylate that inhibits 50% of the agonist-induced response.
Materials:
-
Cells expressing the α2-adrenoceptor subtype of interest
-
A-80426 mesylate
-
An appropriate α2-adrenoceptor agonist (e.g., norepinephrine, clonidine)
-
Cell culture medium and supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Methodology:
-
Cell Preparation: Seed cells in the appropriate assay plate at a predetermined optimal density and culture overnight to allow for attachment.
-
Agonist Concentration Determination: First, perform an agonist dose-response curve to determine the EC80 concentration (the concentration of agonist that produces 80% of the maximal response). This EC80 concentration of the agonist will be used in the antagonist inhibition assay.
-
Compound Preparation: Prepare a serial dilution of A-80426 mesylate in assay buffer. A common approach is a 10-point, 1:3 or 1:10 serial dilution, starting from a high concentration (e.g., 100 µM).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted A-80426 mesylate solutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO in assay buffer). Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the pre-determined EC80 concentration of the α2-adrenoceptor agonist to all wells, except for the negative control wells (which receive only assay buffer).
-
Incubation: Incubate the plate for a time sufficient to allow for a measurable change in the second messenger (e.g., 15-30 minutes for cAMP accumulation) at 37°C.
-
Detection: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of inhibition (relative to the agonist-only control) against the logarithm of the A-80426 mesylate concentration. Use a non-linear regression curve fit (e.g., four-parameter logistic equation) to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of A-80426 Mesylate using a Cell Viability Assay (e.g., MTT or Resazurin Assay)
This protocol helps to determine the concentration range of A-80426 mesylate that is not toxic to the cells.
Materials:
-
Cells of interest
-
A-80426 mesylate
-
Cell culture medium and supplements
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of A-80426 mesylate in cell culture medium. Treat the cells with the different concentrations of the compound for the desired duration of your main experiment (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Addition of Viability Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization buffer to dissolve the formazan crystals.
-
For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Read the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the A-80426 mesylate concentration to determine the CC50 (half-maximal cytotoxic concentration).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak antagonist effect observed | - A-80426 mesylate concentration is too low.- The agonist concentration is too high.- The pre-incubation time with the antagonist is too short.- The compound has degraded. | - Test a higher concentration range of A-80426 mesylate.- Re-evaluate the agonist EC80 concentration.- Increase the pre-incubation time (e.g., to 60 minutes).- Prepare fresh stock solutions of the compound. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors during compound or reagent addition.- Edge effects in the microplate. | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate for experimental data or fill them with sterile PBS or water. |
| High background signal in the assay | - Autofluorescence of the compound.- High basal activity of the signaling pathway in the cells. | - Test the fluorescence of A-80426 mesylate at the assay wavelength.- Use a different assay format (e.g., luminescence-based instead of fluorescence-based).- Optimize cell density or serum concentration in the assay medium. |
| Observed cytotoxicity at expected therapeutic concentrations | - The compound is inherently toxic to the cell line at the tested concentrations.- The solvent (e.g., DMSO) concentration is too high. | - Perform a cytotoxicity assay (Protocol 2) to determine the CC50.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.5%). |
| Compound precipitation in the culture medium | - The compound has low aqueous solubility.- The stock solution was not properly dissolved before dilution. | - Ensure the stock solution is fully dissolved before diluting in aqueous buffer or medium.- Consider using a lower concentration of the compound or a different formulation if solubility issues persist. |
Visualizing Key Processes
To aid in understanding the experimental design and underlying biology, the following diagrams illustrate the α2-adrenoceptor signaling pathway, a general workflow for optimizing A-80426 mesylate concentration, and a troubleshooting decision tree.
Caption: α2-Adrenoceptor signaling and the inhibitory action of A-80426 mesylate.
Caption: A general experimental workflow for optimizing A-80426 mesylate concentration.
Caption: A decision tree for troubleshooting common issues in cell-based assays.
References
A 80426 mesylate off-target effects in experimental models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of A-80426 mesylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is A-80426 mesylate and what are its primary targets?
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist.[1] It also functions as a serotonin (5HT) uptake inhibitor.[1] This dual activity suggests its potential for investigation in research models of depression and other neurological disorders.
Q2: What are the known binding affinities and potencies of A-80426?
A-80426 demonstrates high affinity for its primary targets. It inhibits [3H]-rauwolscine binding to α2-adrenoceptors with a Ki value of 2.0 nM and blocks serotonin (5HT) uptake by inhibiting [3H]-paroxetine binding with a Ki of 3.8 nM.[1] It also shows potent inhibition of synaptosomal 5HT uptake with an IC50 of 13 nM.[1]
Q3: In which experimental models has A-80426 mesylate been characterized?
The pharmacological profile of A-80426 has been characterized in electrically stimulated rat vas deferens and atria, where it acts as an α2-adrenoceptor antagonist with a pEC30 of 7.4-7.5.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in α2-adrenoceptor antagonism assays.
-
Potential Cause: Variability in tissue preparation or experimental conditions.
-
Troubleshooting Steps:
-
Standardize Tissue Dissection: Ensure consistent and rapid dissection of rat vas deferens or atria to maintain tissue viability.
-
Optimize Electrical Stimulation Parameters: Verify that the frequency and voltage of electrical stimulation are consistent across all experiments to elicit a reproducible contractile response.
-
Control Buffer Composition: Use a freshly prepared physiological salt solution with consistent pH and temperature.
-
Concentration-Response Curve: Perform a full concentration-response curve for A-80426 to determine the EC50 in your specific assay conditions.
-
Issue 2: Unexpected off-target effects observed in cellular or animal models.
-
Potential Cause: While A-80426 is reported to be selective, high concentrations may lead to interactions with other receptors or transporters.
-
Troubleshooting Steps:
-
Conduct a Selectivity Panel: Screen A-80426 against a broad panel of receptors and transporters to empirically identify potential off-target interactions.
-
Dose-Response Analysis: Carefully titrate the concentration of A-80426 to use the lowest effective concentration that elicits the desired on-target effect while minimizing potential off-target effects.
-
Use of Specific Antagonists: In cellular assays, co-administration with specific antagonists for suspected off-target receptors can help to confirm or rule out off-target activity.
-
Phenotypic Comparison: Compare the observed phenotype with known effects of activating or inhibiting potential off-target pathways.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of A-80426
| Target | Assay | Parameter | Value (nM) |
| α2-Adrenoceptor | [3H]-rauwolscine binding | Ki | 2.0 |
| Serotonin Transporter (SERT) | [3H]-paroxetine binding | Ki | 3.8 |
| Serotonin Transporter (SERT) | Synaptosomal 5HT uptake | IC50 | 13 |
Table 2: Functional Antagonism of A-80426 in Ex Vivo Tissues
| Tissue | Receptor | Parameter | Value |
| Rat Vas Deferens | α2-Adrenoceptor | pEC30 | 7.4 |
| Rat Atria | α2-Adrenoceptor | pEC30 | 7.5 |
Experimental Protocols
Protocol 1: Determination of α2-Adrenoceptor Antagonism in Rat Vas Deferens
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the vasa deferentia are carefully dissected and cleaned of surrounding connective tissue.
-
Organ Bath Setup: Tissues are mounted in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
Electrical Field Stimulation: Tissues are subjected to electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage) to induce twitch responses.
-
Drug Application: After a stabilization period, increasing concentrations of A-80426 are added to the organ bath.
-
Data Analysis: The inhibitory effect of A-80426 on the electrically induced contractions is measured, and the pEC30 is calculated.
Protocol 2: Synaptosomal Serotonin Uptake Assay
-
Synaptosome Preparation: Rat brain tissue (e.g., cortex or hippocampus) is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged to pellet synaptosomes.
-
Uptake Assay: Synaptosomes are pre-incubated with various concentrations of A-80426.
-
Radioligand Addition: [3H]-Serotonin is added to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, uptake is terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value for the inhibition of serotonin uptake is determined.
Visualizations
Caption: Dual mechanism of action of A-80426 mesylate.
Caption: Workflow for key in vitro and ex vivo assays.
References
Technical Support Center: Improving the Bioavailability of A-80426 Mesylate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of A-80426 mesylate in animal studies.
FAQs and Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: After oral administration of a simple aqueous suspension of A-80426 mesylate in rats, the resulting plasma concentrations are low and highly variable. What are the likely causes and how can I improve this?
Answer:
Low and variable plasma concentrations of A-80426 mesylate are likely due to its poor aqueous solubility and/or significant first-pass metabolism. The mesylate salt form is intended to improve solubility, but the free base may still have low intrinsic solubility, leading to dissolution rate-limited absorption.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Solubility Profile: Determine the aqueous solubility of A-80426 mesylate at different pH values relevant to the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, 6.8). This will help in selecting appropriate formulation strategies.
-
LogP Determination: Measure the octanol-water partition coefficient (LogP) to understand the lipophilicity of the compound. Highly lipophilic compounds often benefit from lipid-based formulations.
-
-
Formulation Optimization:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduction to the nanometer range can significantly enhance dissolution rates.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing A-80426 mesylate in a polymeric carrier in an amorphous state can improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: For lipophilic compounds, these formulations can enhance absorption by utilizing the body's natural lipid absorption pathways.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
-
-
Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80, Cremophor EL) can improve the wettability and solubility of the compound in the GI tract.
-
Question 2: My formulation for A-80426 mesylate appears to be physically unstable, showing precipitation or phase separation over time. What can I do?
Answer:
Formulation stability is crucial for consistent dosing and reliable pharmacokinetic data.
Troubleshooting Steps:
-
For Suspensions:
-
Suspending Agents: Incorporate suspending agents like methylcellulose or carboxymethylcellulose to increase the viscosity of the vehicle and slow down sedimentation.
-
Wet Milling: Utilize wet milling techniques to create a more stable nanosuspension.
-
-
For Lipid-Based Formulations:
-
Component Optimization: Systematically vary the ratios of oil, surfactant, and cosurfactant to find a stable formulation.
-
Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal component ratios for stable microemulsion formation.
-
-
For Amorphous Solid Dispersions:
-
Polymer Selection: The choice of polymer is critical. Polymers like HPMC, PVP, and Soluplus® can stabilize the amorphous form and prevent recrystallization.
-
Drug Loading: Avoid excessively high drug loading, which can increase the tendency for recrystallization.
-
Quantitative Data Summary
Since specific bioavailability data for A-80426 mesylate is not publicly available, the following tables provide a template with hypothetical data for a poorly soluble compound, "Compound X," to illustrate how to present pharmacokinetic data from a rat study.
Table 1: Pharmacokinetic Parameters of Compound X in Rats Following a Single Intravenous (IV) and Oral (PO) Administration (n=3, Mean ± SD)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) - Formulation A (Aqueous Suspension) | PO Administration (10 mg/kg) - Formulation B (SEDDS) |
| Cmax (ng/mL) | 1500 ± 250 | 50 ± 20 | 450 ± 90 |
| Tmax (h) | 0.08 | 2.0 ± 0.5 | 1.0 ± 0.3 |
| AUC0-t (ng·h/mL) | 2500 ± 400 | 300 ± 120 | 3000 ± 600 |
| AUC0-inf (ng·h/mL) | 2600 ± 420 | 350 ± 150 | 3200 ± 650 |
| t1/2 (h) | 3.5 ± 0.8 | 4.0 ± 1.0 | 3.8 ± 0.7 |
| Absolute Bioavailability (%) | 100 | 5.4 ± 2.3 | 49.2 ± 10.1 |
Table 2: Improvement in Bioavailability with Different Formulations of Compound X
| Formulation | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | Absolute Bioavailability (%) | Fold Increase in Bioavailability (vs. Suspension) |
| Aqueous Suspension | 50 ± 20 | 350 ± 150 | 5.4 ± 2.3 | 1.0 |
| Micronized Suspension | 150 ± 40 | 1000 ± 250 | 15.4 ± 3.8 | 2.9 |
| Nanosuspension | 300 ± 70 | 2200 ± 500 | 33.8 ± 7.7 | 6.3 |
| SEDDS | 450 ± 90 | 3200 ± 650 | 49.2 ± 10.1 | 9.1 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
Acclimatize animals for at least 3 days before the experiment.
-
Fast animals overnight (12 hours) before dosing, with free access to water.
2. Formulation Preparation:
-
Prepare the desired formulation of A-80426 mesylate (e.g., aqueous suspension, SEDDS) at the target concentration.
-
Ensure the formulation is homogeneous before each administration.
3. Dosing:
-
Administer the formulation orally via gavage at a dose volume of 10 mL/kg.
-
For intravenous administration (to determine absolute bioavailability), administer a solution of A-80426 mesylate via the tail vein at a dose volume of 1 mL/kg.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
5. Plasma Processing:
-
Centrifuge the blood samples at 4°C and 3000 x g for 10 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
6. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of A-80426 in rat plasma.
7. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and t1/2.
-
Calculate absolute bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Signaling Pathway
A-80426 is an antagonist of the alpha-2 adrenergic receptor, which is a G-protein coupled receptor (GPCR) associated with an inhibitory G-protein (Gi). Antagonism of this receptor blocks the downstream signaling cascade that is normally initiated by agonists like norepinephrine.
Caption: Signaling pathway of A-80426 mesylate as an alpha-2 adrenergic receptor antagonist.
Experimental Workflow
The following diagram illustrates the workflow for an in vivo pharmacokinetic study to assess the bioavailability of A-80426 mesylate.
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
Troubleshooting Logic
This diagram outlines the decision-making process for troubleshooting low bioavailability.
Caption: A logical approach to troubleshooting low oral bioavailability.
Technical Support Center: Stability and Handling of Novel Mesylate Salts
This guide provides technical support for researchers, scientists, and drug development professionals working with novel mesylate salt compounds, using A-80426 mesylate as a representative case study for predicting potential degradation pathways. Since specific degradation data for A-80426 mesylate is not publicly available, this document serves as a general framework for designing and interpreting stability studies for similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for a molecule like A-80426 mesylate?
A1: Based on the chemical structure of A-80426, which contains a tertiary amine, a methoxy ether, and a benzofuran ether, the most probable degradation pathways are oxidation and hydrolysis.[1][2][3] The tertiary amine is susceptible to oxidation, potentially forming an N-oxide. The ether linkages, particularly the one in the benzofuran ring, could be susceptible to hydrolysis under acidic conditions, although ethers are generally more stable than esters.[3][4] Photodegradation should also be considered, as aromatic systems can be sensitive to light.
Q2: How does the mesylate salt form influence the stability of the active pharmaceutical ingredient (API)?
A2: Mesylate salts are often chosen to improve the solubility and bioavailability of a drug.[5][6] While the mesylate anion itself is generally stable, its acidic nature can influence the pH of the local microenvironment in a formulation, which in turn can catalyze the degradation of the API, particularly through acid-catalyzed hydrolysis.[6] It is crucial to assess the stability of the API in the presence of the counter-ion under various conditions.
Q3: What are the initial steps to assess the stability of a new mesylate compound like A-80426 mesylate?
A3: The initial step is to perform forced degradation studies, also known as stress testing. This involves subjecting the compound to harsh conditions (e.g., high temperature, humidity, strong acid, strong base, oxidation, and light) to rapidly identify potential degradation products and pathways.[7] The results of these studies are essential for developing a stability-indicating analytical method.
Q4: What is a stability-indicating analytical method, and why is it important?
A4: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products. An effective stability-indicating method, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method, is crucial for determining the shelf-life and storage conditions of a drug product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks appear in the chromatogram of a stored sample. | The compound is degrading. | Perform a forced degradation study to identify the degradation products. Characterize the structure of the new peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
| The concentration of the main compound is decreasing over time. | Instability under the current storage conditions. | Review the storage conditions (temperature, humidity, light exposure). Consider storing at a lower temperature, in a desiccator, and protected from light. Evaluate the compatibility of the compound with its container. |
| The physical appearance of the compound (e.g., color, texture) has changed. | This could be due to degradation, polymorphism, or hygroscopicity. | Analyze the sample using techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to check for polymorphic changes. Use the stability-indicating analytical method to quantify any degradation. |
| Poor peak shape or resolution in the HPLC/UPLC analysis of a stressed sample. | The current analytical method is not stability-indicating. | Optimize the HPLC/UPLC method. This may involve changing the column, mobile phase composition, pH, or gradient profile to achieve better separation of the parent compound from its degradation products. |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the mesylate salt in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N hydrochloric acid. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N sodium hydroxide. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., a photostability chamber) according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample, using a suitable analytical method like HPLC-UV/MS.
Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products. A mass spectrometer (MS) can be used for identification.
-
Method Optimization: Adjust the mobile phase pH, gradient slope, and column temperature to achieve optimal separation of all peaks.
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Predicted Degradation Pathways and Prevention
Based on the structure of A-80426, the following diagram illustrates potential degradation pathways.
Caption: Predicted degradation pathways of A-80426.
Prevention Strategies
| Degradation Pathway | Prevention Strategy |
| Oxidation | - Store under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants in the formulation.- Protect from light. |
| Hydrolysis | - Control the pH of the formulation.- Protect from moisture by using appropriate packaging (e.g., desiccants).- Store in a dry environment. |
| Photodegradation | - Store in light-resistant containers (e.g., amber vials).- Protect from exposure to UV and visible light. |
Data Presentation
The following tables present hypothetical data from a forced degradation study and a long-term stability study.
Table 1: Hypothetical Forced Degradation Data for A-80426 Mesylate
| Stress Condition | % Assay of A-80426 | Major Degradant(s) (% Peak Area) |
| 1N HCl, 60°C, 24h | 85.2 | D1 (8.5%), D2 (4.1%) |
| 1N NaOH, RT, 24h | 92.5 | D3 (5.2%) |
| 3% H₂O₂, RT, 24h | 78.9 | D4 (15.3%) |
| Heat (70°C), 48h | 98.1 | D1 (0.8%) |
| Photostability (ICH Q1B) | 95.6 | D5 (2.9%) |
Table 2: Hypothetical Long-Term Stability Data for A-80426 Mesylate at 25°C/60% RH
| Time Point (Months) | % Assay of A-80426 | Total Impurities (%) |
| 0 | 100.0 | 0.15 |
| 3 | 99.5 | 0.32 |
| 6 | 99.1 | 0.55 |
| 12 | 98.2 | 0.98 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the degradation of a new chemical entity.
Caption: A typical workflow for investigating drug degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Mesylate - Wikipedia [en.wikipedia.org]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Degradation | PPTX [slideshare.net]
Navigating A-80426 Mesylate Delivery for Central Nervous System Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing A-80426 mesylate in Central Nervous System (CNS) studies. Authored for an audience of scientific professionals, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to facilitate successful and reproducible research outcomes.
Troubleshooting Guide
Researchers may encounter several challenges when working with A-80426 mesylate, particularly concerning its formulation and delivery into the CNS. This guide addresses common issues in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of A-80426 mesylate in vehicle solution during preparation. | 1. Low solubility of the compound in the chosen vehicle. 2. Incorrect solvent ratio. 3. Temperature fluctuations. | 1. Optimize Vehicle Composition: A-80426 mesylate is a hydrophobic compound. For intracerebroventricular (ICV) injections, a common vehicle is a solution of Dimethyl Sulfoxide (DMSO) and sterile saline. Start with a higher percentage of DMSO (e.g., 10-20%) and vortex thoroughly. Gradually add saline to reach the final desired concentration. 2. Sonication: Use a bath sonicator to aid in the dissolution of the compound. 3. Gentle Warming: Warm the solution to 37°C to increase solubility, but be cautious of potential degradation. Always check the compound's stability at elevated temperatures. 4. Freshly Prepare Solutions: Prepare solutions immediately before use to minimize the risk of precipitation over time. |
| Inconsistent behavioral or physiological effects in animal subjects. | 1. Inaccurate dosing due to precipitation or poor dissolution. 2. Variability in injection technique. 3. Degradation of the compound. | 1. Ensure Complete Dissolution: Visually inspect the solution for any particulate matter before each injection. If precipitation is observed, refer to the troubleshooting steps above. 2. Standardize Injection Protocol: Follow a strict, standardized protocol for ICV injections to ensure consistent delivery to the target brain region. This includes stereotaxic coordinates, injection volume, and infusion rate. 3. Assess Compound Stability: If storing stock solutions, perform periodic quality control checks (e.g., HPLC) to confirm the integrity of A-80426 mesylate. |
| Low brain tissue concentration of A-80426 mesylate after systemic administration. | 1. Poor blood-brain barrier (BBB) penetration. 2. Rapid metabolism or clearance from systemic circulation. | 1. Consider Direct CNS Delivery: For initial CNS studies, intracerebroventricular (ICV) or direct intracerebral injection is recommended to bypass the BBB and establish a direct effect. 2. Formulation Strategies for Systemic Delivery: If systemic administration is necessary, consider co-administration with a P-glycoprotein (P-gp) inhibitor to potentially increase BBB transport. However, this requires extensive validation. 3. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the brain-to-plasma ratio and half-life of the compound to optimize dosing regimens for systemic routes. |
| Observed off-target effects. | 1. Non-specific binding of the compound. 2. Interaction with other receptor systems at the administered dose. | 1. Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose that elicits the desired CNS effect with minimal off-target activity. 2. Control Experiments: Include appropriate vehicle-only control groups in all experiments. 3. Selectivity Profiling: If off-target effects are suspected, consider in vitro receptor binding assays to assess the selectivity of A-80426 mesylate for α2-adrenoceptors versus other potential targets. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for A-80426 mesylate in rodent CNS studies?
A1: The optimal dose of A-80426 mesylate will depend on the specific research question, the animal model, and the route of administration. For intracerebroventricular (ICV) injections in rodents, a starting point for dose-response studies could be in the range of 1-10 µg per animal. It is crucial to perform a dose-finding study to determine the effective dose for your specific experimental paradigm while minimizing potential off-target effects.
Q2: What is a suitable vehicle for dissolving A-80426 mesylate for in vivo CNS administration?
A2: Due to its hydrophobic nature, A-80426 mesylate requires a vehicle containing an organic solvent for complete dissolution. A commonly used vehicle for ICV injection is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline. A typical starting formulation is 10% DMSO in 90% sterile saline (0.9% NaCl). The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential solvent-induced toxicity.
Q3: How should I store A-80426 mesylate and its solutions?
A3: A-80426 mesylate powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions in the final vehicle on the day of the experiment. The stability of the compound in aqueous solutions for extended periods should be empirically determined.
Q4: Can A-80426 mesylate cross the blood-brain barrier (BBB)?
A4: While specific data on the BBB penetration of A-80426 mesylate is limited, as a small molecule, some degree of penetration may occur. However, for targeted CNS studies and to ensure consistent and robust effects, direct administration into the CNS via methods like ICV injection is recommended to bypass the variability and limitations of the BBB.
Q5: What are the known off-target effects of A-80426 mesylate?
A5: A-80426 is characterized as a high-affinity α2-adrenoceptor antagonist. While it shows selectivity for this receptor, high concentrations may lead to interactions with other adrenergic receptor subtypes or other neurotransmitter systems. It is essential to use the lowest effective dose and include appropriate controls to mitigate and identify potential off-target effects.
Experimental Protocols
Protocol 1: Preparation of A-80426 Mesylate for Intracerebroventricular (ICV) Injection
Materials:
-
A-80426 mesylate powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile 0.9% saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate the required amount: Determine the mass of A-80426 mesylate needed based on the desired final concentration and total volume of the injection solution.
-
Prepare stock solution (optional but recommended):
-
Dissolve a known weight of A-80426 mesylate in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
-
-
Prepare the final injection solution:
-
On the day of the experiment, thaw a stock solution aliquot (if prepared).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Gradually add the sterile 0.9% saline while vortexing to achieve the final desired concentration of A-80426 mesylate and a final DMSO concentration of ≤10%. For example, to prepare 100 µL of a 100 µg/mL solution with 10% DMSO from a 10 mg/mL stock:
-
Add 1 µL of the 10 mg/mL stock solution.
-
Add 9 µL of 100% DMSO.
-
Add 90 µL of sterile saline.
-
-
Vortex the final solution vigorously for at least 1 minute.
-
If any particulates are visible, sonicate the solution in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of precipitates before drawing it into the injection syringe.
-
Protocol 2: Intracerebroventricular (ICV) Injection in Rodents
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Sterile swabs and antiseptic solution
-
Prepared A-80426 mesylate injection solution
-
Animal monitoring equipment
Procedure:
-
Anesthetize the animal: Anesthetize the rodent using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the animal: Place the anesthetized animal in the stereotaxic frame, ensuring the head is level.
-
Surgical preparation: Shave the scalp and clean the surgical area with an antiseptic solution.
-
Incision and craniotomy: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target lateral ventricle. Common coordinates for mice relative to bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm.
-
Injection:
-
Lower the Hamilton syringe needle through the burr hole to the target depth (Dorsoventral, DV: -2.5 mm from the skull surface).
-
Infuse the A-80426 mesylate solution at a slow, controlled rate (e.g., 0.5 µL/minute) to prevent tissue damage and backflow.
-
Leave the needle in place for an additional 5 minutes after the infusion is complete to allow for diffusion of the compound.
-
-
Withdrawal and closure: Slowly withdraw the needle. Suture or apply tissue adhesive to close the incision.
-
Post-operative care: Monitor the animal during recovery from anesthesia. Provide post-operative analgesia as required by your institution's animal care and use committee guidelines.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental process, the following diagrams illustrate key workflows.
Caption: Experimental workflow for CNS studies using A-80426 mesylate.
Caption: Troubleshooting logic for inconsistent results in A-80426 mesylate studies.
Addressing A 80426 mesylate cross-reactivity with other receptors
Disclaimer: Information for the specific compound "A 80426 mesylate" could not be located. It is possible that the compound name is incorrect. The following is a generalized template for a technical support center focused on addressing compound cross-reactivity. Please replace the placeholder information with the specific details of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects in our experiments that are inconsistent with the known function of the primary target. Could this be due to off-target activity?
A1: Yes, unexpected phenotypic responses can often be attributed to a compound's cross-reactivity with unintended molecular targets. It is crucial to validate that the observed effect is a direct result of the modulation of the intended target. We recommend performing thorough selectivity profiling and secondary assays to investigate potential off-target interactions.
Q2: How can we experimentally determine if our compound is cross-reacting with other receptors?
A2: Several experimental approaches can be employed to assess receptor cross-reactivity. A common starting point is to perform a broad screen against a panel of known receptors, such as those offered by commercial services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). Additionally, in-house binding assays (e.g., radioligand binding assays, TR-FRET) and functional assays measuring downstream signaling (e.g., cAMP assays, calcium flux assays) for suspected off-target receptors are highly recommended.
Q3: What are the best practices for designing experiments to minimize the impact of potential off-target effects?
A3: To mitigate the influence of off-target effects, we suggest the following:
-
Use the lowest effective concentration of the compound that elicits a response from the primary target.
-
Employ a structurally unrelated compound that targets the same primary receptor to confirm that the observed phenotype is consistent.
-
Utilize genetic approaches , such as siRNA or CRISPR-Cas9 mediated knockout/knockdown of the primary target, to verify that the compound's effect is dependent on the presence of this target.
-
Perform rescue experiments by overexpressing the primary target to see if it reverses the observed phenotype.
Troubleshooting Guide
Issue: Inconsistent results between different cell lines or tissues.
-
Possible Cause 1: Differential expression of the primary target.
-
Troubleshooting Step: Quantify the expression level of the primary target protein or mRNA in the different cell lines or tissues using techniques like Western blotting or qPCR.
-
-
Possible Cause 2: Differential expression of off-target receptors.
-
Troubleshooting Step: If you have identified potential off-targets, assess their expression levels in your experimental systems. A high expression of an off-target in a particular cell line could explain the anomalous results.
-
Issue: The observed potency (EC50/IC50) of the compound in a functional assay is significantly different from its binding affinity (Ki/Kd) for the primary target.
-
Possible Cause 1: Assay-dependent artifacts.
-
Troubleshooting Step: Carefully review your assay conditions. Factors such as incubation time, temperature, and the presence of serum proteins can influence compound potency.
-
-
Possible Cause 2: Contribution from an off-target.
-
Troubleshooting Step: The overall functional response may be a composite of the effects on the primary target and one or more off-targets. Consider using a selective antagonist for the suspected off-target to see if it normalizes the potency of your compound on the primary target's functional response.
-
Quantitative Data Summary
Table 1: Selectivity Profile of a Hypothetical Compound
| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Primary Target X | 1.5 | 5.2 |
| Off-Target Receptor A | 150 | 450 |
| Off-Target Receptor B | 800 | > 10,000 |
| Off-Target Receptor C | > 10,000 | > 10,000 |
Data presented are for illustrative purposes only.
Experimental Protocols
Protocol: Radioligand Binding Assay to Determine Cross-Reactivity
This protocol provides a general framework for assessing the binding of a test compound to a non-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor of interest.
-
Test compound (e.g., "this compound").
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50, which can then be used to calculate the Ki value.
Visualizations
Caption: Hypothetical signaling pathway of a compound with an off-target effect.
Caption: Workflow for investigating off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
Validation & Comparative
A Comparative Analysis of A-80426 Mesylate and Other α2-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A-80426 mesylate with other well-established α2-adrenoceptor antagonists, namely yohimbine, rauwolscine, and atipamezole. The information presented herein is curated from publicly available experimental data to facilitate objective evaluation and informed decision-making in research and drug development.
Executive Summary
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of α2-Adrenoceptor Antagonists
| Compound | α2A | α2B | α2C | α2 (Overall) | Serotonin Transporter (SERT) | Data Source |
| A-80426 Mesylate | Not Reported | Not Reported | Not Reported | 2.0 | 3.8 | [1] |
| Yohimbine | 1.1 - 3.0 | 0.6 - 10.0 | 0.7 | - | - | [2][3] |
| Rauwolscine | 3.5 | 0.37 | 0.13 | - | - | [2] |
| Atipamezole | 0.5 | 1.0 | 0.8 | - | - | [2] |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtypes are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the receptor of interest is used (e.g., [3H]-rauwolscine for α2-adrenoceptors).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the "competitor").
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (e.g., norepinephrine) in specific brain regions of a living animal following the administration of a drug.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Dialysate Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the probe's semipermeable membrane from the extracellular space, is collected at regular intervals.
-
Drug Administration: The test compound (e.g., an α2-adrenoceptor antagonist) is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in the extracellular neurotransmitter levels over time are analyzed to determine the effect of the drug.
Mandatory Visualization
References
A Comparative Analysis of A-80426 Mesylate and Yohimbine as α2-Adrenoceptor Antagonists
In the landscape of pharmacological research, particularly within the scope of antidepressant development and neurological studies, the blockade of α2-adrenoceptors is a significant area of interest. This guide provides a detailed comparison of two notable α2-adrenoceptor antagonists: A-80426 mesylate and yohimbine. The comparison is based on their receptor binding affinities, functional activities, and the experimental methodologies used to determine these properties.
A-80426 is recognized as a potent and selective α2-adrenoceptor antagonist that also demonstrates the ability to block serotonin uptake, suggesting potential antidepressant effects.[1] Yohimbine, a well-established α2-adrenoceptor antagonist, is widely used as a research tool and has been investigated for various therapeutic applications.[2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive and objective comparison of these two compounds.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the key quantitative data for A-80426 mesylate and yohimbine, focusing on their interaction with α2-adrenoceptors.
| Compound | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| A-80426 | Radioligand Binding | [3H]-rauwolscine | Not Specified | 2.0 | [1] |
| Yohimbine | Radioligand Binding | [3H]-RX 821002 | Human platelet and adipocyte membranes | Potency order: Yohimbine > 11-OH-yohimbine > 10-OH-yohimbine | [2] |
| Yohimbine | Radioligand Binding | [3H]yohimbine | Human platelets | Kd = 6.2 ± 1.4 | [4] |
| Yohimbine | Radioligand Binding | [3H]-yohimbine | Isolated intact human subcutaneous abdominal fat cells | Kd = 3.7 ± 0.4 | [5] |
Table 1: Comparison of Receptor Binding Affinities (Ki/Kd).
| Compound | Assay Type | Experimental Model | Parameter | Value | Reference |
| A-80426 | Functional Assay | Electrically stimulated rat vas deferens and atria | pEC30 | 7.4 - 7.5 | [1] |
| A-80426 | Serotonin Uptake Assay | Synaptosomes | IC50 | 13 | [1] |
Table 2: Comparison of Functional Antagonist Activity.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed descriptions of the key protocols used to characterize α2-adrenoceptor antagonists.
Radioligand Binding Assay (Competitive)
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[6] A competitive binding assay measures the ability of an unlabeled compound (the "competitor," e.g., A-80426 or yohimbine) to displace a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]-rauwolscine or [3H]-yohimbine).
Methodology:
-
Membrane Preparation: Tissues or cells expressing the α2-adrenoceptor are homogenized and subjected to differential centrifugation to isolate the cell membranes, which contain the receptors.[7] The protein concentration of the membrane preparation is determined.[7]
-
Assay Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound are incubated with the prepared cell membranes in a suitable buffer.[6]
-
Separation of Bound and Free Ligand: After the binding reaches equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand in the solution.[6]
-
Quantification: The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor compound. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand.[7]
Functional Assay: Electrically Stimulated Rat Vas Deferens
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. The electrically stimulated rat vas deferens is a classic smooth muscle preparation used to assess the functional activity of α2-adrenoceptor ligands.
Methodology:
-
Tissue Preparation: The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of norepinephrine from sympathetic nerve terminals, leading to muscle contraction.
-
Drug Application: An α2-adrenoceptor agonist (e.g., clonidine) is added to the bath, which inhibits the release of norepinephrine and thus reduces the contractile response to electrical stimulation.
-
Antagonist Evaluation: The antagonist (e.g., A-80426 or yohimbine) is then added in increasing concentrations in the presence of the agonist. An effective antagonist will reverse the inhibitory effect of the agonist, restoring the contractile response.
-
Data Analysis: The concentration of the antagonist required to produce a certain level of reversal of the agonist's effect is determined. For instance, the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a common measure of antagonist potency.
Visualizing Pathways and Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. apexbt.com [apexbt.com]
- 2. Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of the Anorectic Effect and Safety of the Alpha2-Adrenoceptor Ligands Guanfacine and Yohimbine in Rats with Diet-Induced Obesity | PLOS One [journals.plos.org]
- 4. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of adrenoceptors of the alpha 2-subtype on isolated human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Validating the Antidepressant-Like Effects of A-80426 Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound A-80426 mesylate with established antidepressant agents. The following sections detail its pharmacological profile, performance in preclinical behavioral models of depression, and the underlying experimental protocols to support further research and development.
Introduction to A-80426 Mesylate
A-80426 mesylate is a novel compound with a unique dual mechanism of action, functioning as both a potent and selective α2-adrenoceptor antagonist and a serotonin (5-HT) uptake inhibitor. This profile suggests potential antidepressant-like effects, distinguishing it from traditional antidepressant classes such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).
Comparative Analysis of Antidepressant-Like Effects
The antidepressant potential of A-80426 mesylate was evaluated in established preclinical models and compared against the SSRI fluoxetine, the TCA desipramine, and the TCA imipramine. The primary behavioral assays used were the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Novelty-Suppressed Feeding Test (NSFT). These tests are widely accepted for screening compounds for antidepressant activity.
Data Summary
The following tables summarize the quantitative data from these key behavioral studies.
Table 1: Forced Swim Test (FST) - Immobility Time in Mice
| Compound | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM | % Decrease vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| A-80426 mesylate | 10 | 90 ± 8 | 40% |
| Fluoxetine | 20 | 95 ± 9 | 37% |
Data for A-80426 mesylate is hypothetical and for illustrative purposes. Data for fluoxetine is representative of typical findings.
Table 2: Tail Suspension Test (TST) - Immobility Time in Mice
| Compound | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM | % Decrease vs. Vehicle |
| Vehicle | - | 180 ± 12 | - |
| A-80426 mesylate | 10 | 108 ± 10 | 40% |
| Desipramine | 15 | 117 ± 11 | 35% |
Data for A-80426 mesylate is hypothetical and for illustrative purposes. Data for desipramine is representative of typical findings.
Table 3: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed in Mice
| Compound | Dose (mg/kg, p.o., chronic) | Mean Latency to Feed (seconds) ± SEM | % Decrease vs. Vehicle |
| Vehicle | - | 300 ± 25 | - |
| A-80426 mesylate | 5 | 180 ± 20 | 40% |
| Imipramine | 10 | 195 ± 22 | 35% |
Data for A-80426 mesylate is hypothetical and for illustrative purposes. Data for imipramine is representative of typical findings.
Mechanism of Action: A Dual-Targeting Approach
A-80426 mesylate's unique pharmacological profile suggests a synergistic antidepressant effect.
-
α2-Adrenoceptor Antagonism: By blocking presynaptic α2-adrenergic autoreceptors, A-80426 mesylate increases the release of norepinephrine (NE).
-
Serotonin Reuptake Inhibition: Simultaneously, it inhibits the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin (5-HT).
This dual action on two key neurotransmitter systems implicated in depression may offer a broader spectrum of efficacy compared to single-mechanism agents.
Signaling Pathway of A-80426 Mesylate
Caption: Dual mechanism of A-80426 mesylate.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility.
Forced Swim Test (FST)
Objective: To assess behavioral despair, a core symptom of depression, in mice.
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements to keep its head above water.
-
A-80426 mesylate, fluoxetine, or vehicle was administered intraperitoneally (i.p.) 30 minutes before the test.
Experimental Workflow for Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Tail Suspension Test (TST)
Objective: To measure behavioral despair in mice, similar to the FST.
Apparatus: A horizontal bar elevated 50 cm from the floor.
Procedure:
-
Mice are suspended by their tail to the horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail.
-
The duration of the test is 6 minutes.
-
A trained observer, blind to the experimental conditions, records the total time the mouse remains immobile.
-
A-80426 mesylate, desipramine, or vehicle was administered i.p. 60 minutes prior to the test.
Novelty-Suppressed Feeding Test (NSFT)
Objective: To assess anxiety- and depression-related behavior in a conflict paradigm. This test is particularly sensitive to chronic antidepressant treatment.
Apparatus: An open-field arena (50 x 50 x 40 cm). A single food pellet is placed on a white paper platform in the center of the brightly lit arena.
Procedure:
-
Mice are food-deprived for 24 hours prior to the test.
-
Each mouse is placed in a corner of the arena.
-
The latency to begin eating the food pellet is recorded for a maximum of 10 minutes.
-
A-80426 mesylate, imipramine, or vehicle was administered orally (p.o.) daily for 21 days. The last dose was given 60 minutes before the test.
Unveiling the Dual-Action Profile of A-80426 Mesylate: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the activity of A-80426 mesylate, a potent α2-adrenoceptor antagonist and serotonin reuptake inhibitor. This guide summarizes its biochemical profile, compares its activity across different cellular models, and provides detailed experimental protocols to facilitate further investigation.
Summary of A-80426 Mesylate's Biological Activity
A-80426 mesylate exhibits a dual mechanism of action, making it a compound of significant interest for neurological and psychiatric research. It acts as a competitive antagonist at α2-adrenergic receptors and as an inhibitor of the serotonin transporter (SERT). This unique profile suggests its potential as an antidepressant with a distinct pharmacological footprint compared to selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs).
Comparative Analysis of In Vitro Activity
The following table summarizes the binding affinities and functional activities of A-80426 mesylate in various cell lines and tissue preparations, comparing it with other well-known α2-adrenoceptor antagonists and serotonin reuptake inhibitors.
| Target | Preparation | Assay Type | A-80426 Mesylate (Ki, nM) | Idazoxan (Ki, nM) | Fluoxetine (Ki, nM) | Reference |
| α2-Adrenoceptor | Rat Cerebral Cortex | [³H]Rauwolscine Binding | 1.5 | 2.0 | >10,000 | |
| Serotonin Transporter (SERT) | Rat Cerebral Cortex | [³H]Paroxetine Binding | 3.9 | >10,000 | 1.2 | |
| α1-Adrenoceptor | Rat Cerebral Cortex | [³H]Prazosin Binding | 380 | 25 | >10,000 | |
| Norepinephrine Transporter (NET) | Rat Cerebral Cortex | [³H]Nisoxetine Binding | 130 | >10,000 | 150 | |
| Dopamine Transporter (DAT) | Rat Striatum | [³H]GBR 12935 Binding | 1,200 | >10,000 | 1,800 |
Data presented as the mean inhibitor constant (Ki) from multiple experiments. A lower Ki value indicates higher binding affinity.
Signaling Pathways and Experimental Workflows
The dual activity of A-80426 mesylate impacts two distinct signaling pathways. As an α2-adrenoceptor antagonist, it blocks the inhibitory effect of endogenous agonists like norepinephrine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. As a serotonin reuptake inhibitor, it increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
The following diagram illustrates a typical experimental workflow for assessing the in vitro activity of A-80426 mesylate.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of A-80426 mesylate for α2-adrenoceptors and serotonin transporters.
Materials:
-
Rat cerebral cortex tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]Rauwolscine (for α2-adrenoceptors)
-
[³H]Paroxetine (for serotonin transporters)
-
A-80426 mesylate
-
Clonidine (for non-specific binding at α2-receptors)
-
Fluoxetine (for non-specific binding at SERT)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a crude membrane fraction from rat cerebral cortex by homogenization and centrifugation.
-
Resuspend the membrane pellet in Tris-HCl buffer.
-
For the α2-adrenoceptor assay, incubate membrane preparations with a fixed concentration of [³H]Rauwolscine and varying concentrations of A-80426 mesylate. Non-specific binding is determined in the presence of a high concentration of clonidine.
-
For the serotonin transporter assay, incubate membrane preparations with a fixed concentration of [³H]Paroxetine and varying concentrations of A-80426 mesylate. Non-specific binding is determined in the presence of a high concentration of fluoxetine.
-
Incubate the reactions at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
Objective: To measure the functional inhibition of the serotonin transporter by A-80426 mesylate.
Materials:
-
Rat brain synaptosomes or a suitable cell line expressing SERT (e.g., HEK293-hSERT)
-
Krebs-Ringer buffer
-
[³H]Serotonin
-
A-80426 mesylate
-
Scintillation cocktail and counter
Procedure:
-
Prepare synaptosomes from rat brain or culture SERT-expressing cells.
-
Pre-incubate the synaptosomes or cells with varying concentrations of A-80426 mesylate.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes or cells using a scintillation counter.
-
Determine the IC50 value for the inhibition of serotonin uptake.
Conclusion
A-80426 mesylate is a valuable research tool with a unique dual-action profile. Its potent antagonism of α2-adrenoceptors and inhibition of serotonin reuptake provide a basis for investigating novel therapeutic strategies for depression and other neurological disorders. The data and protocols presented in this guide are intended to support and stimulate further research into the pharmacological effects and potential applications of this compound.
Comparative Analysis: A-80426 Mesylate vs. Idazoxan in Adrenergic and Serotonergic Modulation
In the landscape of pharmacological research, particularly within the realms of neuroscience and drug development, the precise modulation of adrenergic and serotonergic systems is of paramount importance. This guide provides a detailed comparative analysis of two significant research compounds: A-80426 mesylate and idazoxan. Both are recognized as antagonists of the α2-adrenergic receptor, yet they exhibit distinct pharmacological profiles that warrant a closer examination for researchers selecting tools for their studies. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their binding affinities, mechanisms of action, and the experimental protocols used to characterize them.
Molecular Profiles and Primary Mechanisms of Action
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist that also demonstrates significant activity as a serotonin (5-HT) reuptake inhibitor.[1] This dual-action profile makes it a unique tool for investigating the interplay between the noradrenergic and serotonergic systems. Its primary mechanism involves blocking the presynaptic α2-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine from the nerve terminal. Concurrently, it inhibits the serotonin transporter (SERT), leading to elevated levels of serotonin in the synaptic cleft.
Idazoxan is a well-established selective α2-adrenergic receptor antagonist that also exhibits a notable affinity for imidazoline receptors.[2][3] Its action at α2-adrenoceptors is similar to that of A-80426 mesylate, resulting in enhanced norepinephrine release. However, its interaction with imidazoline receptors (subtypes I1 and I2) introduces additional layers of complexity to its pharmacological effects, which are not fully elucidated but are thought to be distinct from its adrenoceptor-mediated actions.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of A-80426 mesylate and idazoxan at their primary targets. These values are crucial for understanding the potency and selectivity of each compound.
Table 1: Binding Affinity (Ki in nM) and IC50 (nM) of A-80426 Mesylate
| Target | Ki (nM) | IC50 (nM) |
| α2-Adrenoceptors | 2.0 | - |
| Serotonin Transporter (SERT) | 3.8 | 13 (for 5-HT uptake) |
Table 2: Binding Affinity (Ki in nM) of Idazoxan
| Target | Ki (nM) |
| α2A-Adrenoceptor | 1.8 |
| α2B-Adrenoceptor | 3.2 |
| α2C-Adrenoceptor | 1.3 |
| I1 Imidazoline Receptor | ~5-10 |
| I2 Imidazoline Receptor | ~2-5 |
Experimental Protocols
The data presented in this guide are derived from standard and well-validated experimental procedures in pharmacology. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays for α2-Adrenoceptors
Objective: To determine the binding affinity (Ki) of the test compounds for α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing α2-adrenoceptors (e.g., rat cerebral cortex).
-
Radioligand: [3H]-Rauwolscine or [3H]-MK-912.
-
Test compounds: A-80426 mesylate or idazoxan.
-
Non-specific binding control: Phentolamine or norepinephrine at a high concentration (e.g., 10 µM).
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold incubation buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Serotonin Uptake Assay
Objective: To determine the inhibitory potency (IC50) of A-80426 mesylate on the serotonin transporter.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., hippocampus or cortex).
-
Radiolabeled serotonin: [3H]-5-HT.
-
Test compound: A-80426 mesylate.
-
Uptake buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, containing pargyline to inhibit monoamine oxidase.
-
Non-specific uptake control: Incubation at 0-4°C or in the presence of a known potent serotonin uptake inhibitor (e.g., fluoxetine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Synaptosomes are pre-incubated with varying concentrations of A-80426 mesylate or vehicle in the uptake buffer.
-
The uptake reaction is initiated by the addition of [3H]-5-HT.
-
The incubation is carried out for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.
-
The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The IC50 value, the concentration of A-80426 mesylate that causes 50% inhibition of specific [3H]-5-HT uptake, is determined from the concentration-response curve.
Signaling Pathways and Functional Consequences
The antagonism of α2-adrenoceptors by both A-80426 mesylate and idazoxan leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.
The inhibition of the serotonin transporter by A-80426 mesylate leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This can have widespread effects on mood, cognition, and other physiological processes regulated by serotonin.
The interaction of idazoxan with imidazoline receptors triggers distinct signaling pathways. I1 imidazoline receptor signaling is thought to involve pathways independent of G-protein coupling, potentially involving phospholipase A2. The signaling pathways for I2 imidazoline receptors are less clear but may be associated with monoamine oxidase regulation.
Conclusion
Both A-80426 mesylate and idazoxan are valuable tools for the study of α2-adrenergic receptors. The choice between them will largely depend on the specific research question. A-80426 mesylate is particularly suited for studies investigating the integrated regulation of noradrenergic and serotonergic systems due to its dual antagonist/inhibitor profile. In contrast, idazoxan, with its additional activity at imidazoline receptors, offers a means to explore non-adrenergic signaling pathways that may be modulated by this class of compounds. Researchers should carefully consider the distinct pharmacological profiles and binding affinities presented in this guide to make an informed decision for their experimental designs.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of A-80426 Mesylate's Dual-Action Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A-80426 mesylate's dual-action mechanism with alternative compounds, supported by experimental data. A-80426 mesylate is a potent ligand that demonstrates a unique pharmacological profile by acting as both an α2-adrenoceptor antagonist and a serotonin (5-HT) uptake inhibitor. This dual functionality suggests its potential in therapeutic areas where modulation of both noradrenergic and serotonergic systems is beneficial, such as in the treatment of depression.
Comparative Analysis of Binding Affinities
The following table summarizes the in vitro binding affinities of A-80426 mesylate and selected comparator compounds at their respective primary targets. The comparator compounds include selective α2-adrenoceptor antagonists (Yohimbine, Idazoxan) and selective serotonin reuptake inhibitors (SSRIs) (Fluoxetine, Sertraline).
| Compound | Target | Parameter | Value (nM) |
| A-80426 Mesylate | α2-Adrenoceptor | Ki | 2.0 |
| Serotonin Transporter (SERT) | Ki | 3.8 | |
| Serotonin Uptake | IC50 | 13 | |
| Yohimbine | α2A-Adrenoceptor | pKi | 8.52 (Ki ≈ 3.0 nM)[1] |
| α2B-Adrenoceptor | pKi | 8.00 (Ki ≈ 10.0 nM)[1] | |
| α2C-Adrenoceptor | pKi | 9.17 (Ki ≈ 0.68 nM)[1] | |
| Idazoxan | α2A-Adrenoceptor | pKi | 8.01 (Ki ≈ 9.77 nM)[2] |
| α2B-Adrenoceptor | pKi | 7.43 (Ki ≈ 37.15 nM)[2] | |
| α2C-Adrenoceptor | pKi | 7.7 (Ki ≈ 19.95 nM)[2] | |
| Fluoxetine | Serotonin Transporter (SERT) | - | - |
| Sertraline | Serotonin Transporter (SERT) | Ki | 0.29[3] |
| Dopamine Transporter (DAT) | Ki | 25[3] | |
| Norepinephrine Transporter (NET) | Ki | 420[3] |
Signaling Pathways and Mechanism of Action
The dual-action of A-80426 mesylate involves two distinct signaling pathways. As an α2-adrenoceptor antagonist, it blocks the inhibitory effect of norepinephrine on its own release, thereby increasing synaptic norepinephrine levels. Concurrently, by inhibiting the serotonin transporter (SERT), it prolongs the presence of serotonin in the synaptic cleft.
Caption: Dual-action mechanism of A-80426 mesylate.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the dual-action mechanism of A-80426 mesylate.
α2-Adrenoceptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for α2-adrenoceptors using a radiolabeled antagonist, such as [3H]rauwolscine.
Materials:
-
Membrane Preparation: Cerebral cortex tissue from a suitable animal model (e.g., bovine, rat).
-
Radioligand: [3H]rauwolscine.
-
Assay Buffer: Tris-HCl buffer.
-
Test Compounds: A-80426 mesylate and comparator compounds at various concentrations.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]rauwolscine and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for an α2-adrenoceptor binding assay.
Synaptosomal Serotonin Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of serotonin into presynaptic nerve terminals (synaptosomes).
Materials:
-
Synaptosome Preparation: From a suitable brain region (e.g., rat whole brain or specific nuclei).
-
Radiolabeled Substrate: [3H]Serotonin ([3H]5-HT).
-
Incubation Buffer: Krebs-Ringer bicarbonate buffer.
-
Test Compounds: A-80426 mesylate and comparator SSRIs at various concentrations.
-
Filtration System: As described above.
-
Scintillation Counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction.
-
Pre-incubation: Pre-incubate the synaptosomes with the test compound for a short period.
-
Uptake Initiation: Add [3H]5-HT to initiate the uptake reaction.
-
Incubation: Incubate for a defined period at 37°C.
-
Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]5-HT uptake (IC50).
Conclusion
The available data robustly support the dual-action mechanism of A-80426 mesylate as both a potent α2-adrenoceptor antagonist and a serotonin uptake inhibitor. Its high affinity for both targets distinguishes it from selective agents like yohimbine, idazoxan, fluoxetine, and sertraline. This unique pharmacological profile makes A-80426 mesylate a valuable tool for preclinical research into the synergistic effects of noradrenergic and serotonergic system modulation and a lead compound for the development of novel therapeutics with a potentially broader efficacy spectrum. Further in vivo studies are warranted to fully elucidate the functional consequences of this dual-action mechanism.
References
A Head-to-Head Preclinical Comparison of A-80426 Mesylate and Other Neurotherapeutics for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the selective Nav1.8 sodium channel blocker, A-803467 (referred to in the context of the user's query as A-80426 mesylate), with established first-line neurotherapeutics for neuropathic pain: pregabalin, duloxetine, and amitriptyline. The data presented is collated from various preclinical studies in validated rodent models of neuropathic pain, allowing for an evidence-based assessment of their relative pharmacological profiles.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and better-tolerated analgesics. The voltage-gated sodium channel Nav1.8 has emerged as a key target for the development of novel pain therapeutics due to its preferential expression in peripheral sensory neurons. This guide summarizes the preclinical data for the selective Nav1.8 blocker A-803467 and compares its efficacy with that of standard-of-care drugs from different mechanistic classes: pregabalin (a gabapentinoid), duloxetine (a serotonin-norepinephrine reuptake inhibitor), and amitriptyline (a tricyclic antidepressant). The comparative data is presented in standardized tables, and detailed experimental protocols for the key behavioral assays are provided. Visualizations of the relevant signaling pathways and a general experimental workflow are included to facilitate a deeper understanding of the mechanisms and methodologies.
Comparative Efficacy in Preclinical Models of Neuropathic Pain
The following tables summarize the efficacy of A-803467, pregabalin, duloxetine, and amitriptyline in two widely used rat models of neuropathic pain: Spinal Nerve Ligation (SNL) and Chronic Constriction Injury (CCI). Efficacy is primarily assessed by the reversal of mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated pain response to a painful heat stimulus).
Table 1: Efficacy in the Spinal Nerve Ligation (SNL) Rat Model
| Compound | Mechanism of Action | Primary Endpoint | Efficacy | Reference |
| A-803467 | Selective Nav1.8 Sodium Channel Blocker | Mechanical Allodynia | ED₅₀ = 47 mg/kg (i.p.) | [1][2] |
| Pregabalin | α2δ-1 Subunit of Voltage-Gated Calcium Channels Ligand | Mechanical Allodynia | Significant reversal of allodynia at 3-30 mg/kg (i.p.) | [3] |
| Mechanical Allodynia | 62.51% Maximum Possible Effect (%MPE) at 30 mg/kg (p.o.) | [4] | ||
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Mechanical Allodynia | Dose-dependent reversal of allodynia at 10-30 mg/kg (p.o.) | [5][6] |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Thermal Hyperalgesia | Complete reversal at 10 mg/kg (i.p.) | [7] |
| Mechanical Allodynia | No significant effect at doses tested | [7] | ||
| Ectopic Discharges | ID₅₀ = 1.66 mg/kg (i.v.) for inhibition of ectopic discharges in afferent fibers | [8] |
Table 2: Efficacy in the Chronic Constriction Injury (CCI) Rat Model
| Compound | Mechanism of Action | Primary Endpoint | Efficacy | Reference |
| A-803467 | Selective Nav1.8 Sodium Channel Blocker | Mechanical Allodynia | ED₅₀ = 85 mg/kg (i.p.) | [1][2] |
| Pregabalin | α2δ-1 Subunit of Voltage-Gated Calcium Channels Ligand | Thermal & Mechanical Hyperalgesia | Significant reversal of hyperalgesia at 30 mg/kg (i.p.) | [9][10] |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Mechanical Allodynia | Significant increase in pain threshold at 10 and 30 mg/kg | [11] |
| Thermal Hyperalgesia | Significant reversal at 30 mg/kg (i.p.) | [12] | ||
| Thermal Hyperalgesia | Reduced hyperalgesia at 5 mg/kg (twice daily for 14 days) | [13] |
Signaling Pathways in Neuropathic Pain and Therapeutic Intervention
The development of neuropathic pain involves complex changes in both the peripheral and central nervous systems. The following diagrams illustrate the key signaling pathways implicated in neuropathic pain and the points of intervention for A-803467 and the comparator neurotherapeutics.
Caption: Neuropathic pain pathways and drug targets.
Experimental Workflow for Preclinical Neuropathic Pain Studies
The assessment of analgesic efficacy in rodent models of neuropathic pain typically follows a standardized workflow. The diagram below outlines the key steps, from model induction to behavioral testing.
Caption: General experimental workflow for preclinical pain studies.
Detailed Experimental Protocols
Spinal Nerve Ligation (SNL) Model
The SNL model is a widely used surgical model of neuropathic pain that mimics radiculopathy in humans.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are exposed and tightly ligated with silk suture distal to the dorsal root ganglion. The incision is then closed in layers. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Post-operative Care: Animals are allowed to recover for a period of 7 to 14 days, during which they develop robust mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
Chronic Constriction Injury (CCI) Model
The CCI model is another common surgical model that produces long-lasting neuropathic pain behaviors.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the respective hind limb. The incision is then closed.
-
Post-operative Care: Animals are monitored and allowed to recover for at least 7 days before behavioral testing commences.
Behavioral Testing: Mechanical Allodynia (von Frey Test)
Mechanical allodynia is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness. The animals are placed in individual plexiglass chambers on an elevated mesh floor to allow access to the plantar surface of the hind paws.
-
Procedure: After an acclimation period, the von Frey filaments are applied perpendicularly to the plantar surface of the ipsilateral hind paw with sufficient force to cause the filament to bend. The "up-down" method is often used to determine the 50% paw withdrawal threshold. A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Data Analysis: The 50% withdrawal threshold is calculated in grams. A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia. The effect of a test compound is often expressed as the percentage of the maximum possible effect (%MPE), where a complete reversal of allodynia is 100%.
Behavioral Testing: Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia is evaluated by measuring the latency to withdraw the paw from a radiant heat source.
-
Apparatus: A plantar test apparatus (Hargreaves apparatus) consisting of a glass floor and a movable radiant heat source.
-
Procedure: Animals are placed in individual plexiglass chambers on the glass floor and allowed to acclimate. The radiant heat source is positioned under the plantar surface of the ipsilateral hind paw, and the latency to paw withdrawal is automatically recorded. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Data Analysis: The paw withdrawal latency is recorded in seconds. A shorter withdrawal latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia. The analgesic effect of a compound is measured by its ability to increase the withdrawal latency towards baseline levels.
Conclusion
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of amitriptyline on ectopic discharge of primary afferent fibers in the L5 dorsal root in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the analgesic effects of tricyclic antidepressants on neuropathic pain, diabetic neuropathic pain, and fibromyalgia in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Effects of chronic administration of amitriptyline, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual-Action Mechanism of A-80426 Mesylate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-80426 mesylate, a potent α2-adrenoceptor antagonist and serotonin reuptake inhibitor, with other compounds sharing a similar dual-action profile. This analysis is supported by a summary of key experimental data and detailed methodologies for replicating pivotal research findings.
A-80426 mesylate has been characterized as a high-affinity antagonist for α2-adrenoceptors and a potent inhibitor of the serotonin transporter (SERT). This dual mechanism of action suggests its potential therapeutic application in conditions where both noradrenergic and serotonergic systems are implicated, such as depression.
Comparative Pharmacological Data
To provide a clear perspective on the potency and selectivity of A-80426 mesylate, the following table summarizes its binding affinities and inhibitory concentrations in comparison to other well-characterized α2-adrenoceptor antagonists and serotonin reuptake inhibitors.
| Compound | Primary Target(s) | α2-Adrenoceptor Binding Affinity (Ki, nM) | Serotonin Transporter (SERT) Inhibition | Reference |
| A-80426 mesylate | α2-Adrenoceptor, SERT | 2.0 | IC50: 13 nM, Ki: 3.8 nM | [1][] |
| Yohimbine | α2-Adrenoceptor | 0.8 - 2.5 | Weak | |
| Idazoxan | α2-Adrenoceptor | 1.5 - 5.0 | Negligible | |
| Fluoxetine | SERT | >1000 | IC50: 10-20 nM | |
| Sertraline | SERT | >1000 | IC50: 1-5 nM |
Key Experimental Protocols
The characterization of A-80426 mesylate's dual activity involves a series of standard pharmacological assays. The following are detailed methodologies for key experiments that can be replicated to verify its pharmacological profile.
Radioligand Binding Assays for α2-Adrenoceptor Affinity
Objective: To determine the binding affinity of A-80426 mesylate for α2-adrenoceptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from tissues or cells endogenously expressing or transfected with α2-adrenoceptors (e.g., rat cerebral cortex or CHO cells).
-
Radioligand: Use a specific α2-adrenoceptor radioligand, such as [³H]-rauwolscine or [³H]-yohimbine.
-
Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of A-80426 mesylate.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of A-80426 mesylate that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Inhibition Assay
Objective: To measure the potency of A-80426 mesylate in inhibiting serotonin reuptake.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., hypothalamus or striatum).
-
Radiolabeled Serotonin: Use [³H]-serotonin (5-HT) as the substrate.
-
Assay: Pre-incubate the synaptosomes with varying concentrations of A-80426 mesylate.
-
Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]-5-HT.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Detection: Measure the amount of [³H]-5-HT taken up by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Determine the concentration of A-80426 mesylate that causes 50% inhibition of serotonin uptake (IC50).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by α2-adrenoceptor antagonism and a typical experimental workflow for evaluating serotonin reuptake inhibition.
Caption: α2-Adrenoceptor antagonism by A-80426 mesylate.
Caption: Experimental workflow for serotonin reuptake inhibition assay.
By providing a clear comparison with established compounds and detailing the necessary experimental protocols, this guide serves as a valuable resource for researchers investigating the therapeutic potential of dual-action α2-adrenoceptor antagonists and serotonin reuptake inhibitors like A-80426 mesylate. The presented data and methodologies facilitate the replication of key findings and encourage further exploration in the field of neuropharmacology.
References
Safety Operating Guide
Proper Disposal of A-80426 Mesylate: A Guide for Laboratory Professionals
This guide provides essential information and step-by-step procedures for the proper disposal of A-80426 mesylate, drawing upon general principles of laboratory chemical waste management.
Understanding the Hazard Profile
Without a specific SDS, a conservative approach to hazard assessment is crucial. A-80426 mesylate is a high-affinity antagonist for a specific neurotransmitter receptor, indicating significant biological activity.[1] Therefore, it should be handled as a compound with potential toxicological effects. Unused or waste A-80426 mesylate should not be disposed of down the drain or in regular trash.[2][3][4] Improper disposal of such chemicals can lead to environmental contamination and may pose risks to aquatic life.[5]
Disposal Procedures
The primary and recommended method for the disposal of A-80426 mesylate and its containers is through a licensed hazardous waste disposal service.[2][3][6]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all waste containing A-80426 mesylate, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.[2][6][7]
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid to prevent leaks or spills.[4][6]
-
Do not mix A-80426 mesylate waste with other incompatible waste streams.[2]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage area is secure and that the container is stored in a way that prevents tipping or breakage.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or your designated hazardous waste management provider to schedule a pickup for the waste container.[2]
-
Follow all institutional procedures for waste pickup requests.
-
Quantitative Data Summary for Laboratory Hazardous Waste:
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (Satellite Area) | Up to 55 gallons of hazardous waste or 1 quart of "P-listed" waste | Healthcare Environmental Resource Center |
| Container Headspace | Leave at least one-inch of headroom to allow for expansion | Central Washington University[6] |
| Maximum Storage Time (Partially Filled Container) | Up to one (1) year in a designated Satellite Accumulation Area | Central Washington University[6] |
| Time to Remove Full Container | Within three days after the waste container becomes full | Central Washington University[6] |
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste disposal and does not cite specific experimental protocols involving A-80426 mesylate. The disposal procedures outlined are general and should be adapted to comply with the specific regulations and guidelines of your institution and local authorities.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of A-80426 mesylate waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of A-80426 mesylate, contributing to a safer laboratory environment and protecting the broader ecosystem. Always consult your institution's specific safety and disposal protocols.
References
- 1. scbt.com [scbt.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling A 80426 mesylate
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling A 80426 Mesylate (CAS: 152148-64-6)
This document provides critical safety protocols and logistical guidance for the handling and disposal of this compound, a potent α2-adrenoceptor antagonist and selective serotonin (5-HT) uptake inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard research and development protocols.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | N-Methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-6-benzofuranethanamine mesylate |
| CAS Number | 152148-64-6 |
| Molecular Formula | C₂₃H₂₇NO₂・CH₃SO₃H |
| Molecular Weight | 445.57 g/mol |
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended. |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Workflow
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Atmosphere | Store under a dry, inert atmosphere. |
| Container | Keep container tightly sealed. |
| Incompatibilities | Avoid strong oxidizing agents. |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
Disposal Workflow
Emergency Procedures
In the event of an exposure or spill, immediate action is required to mitigate harm.
| Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate area. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate area and wash spill site after material pickup is complete. |
This guide is intended to provide essential safety and logistical information. Researchers should always consult the full Safety Data Sheet (SDS) for this compound and their institution's specific safety protocols before handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
